Zavolosotine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2604416-66-0 |
|---|---|
Molecular Formula |
C20H18F5N5O |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18F5N5O/c1-10(20(23,24)25)29-19(31)15-8-28-16(7-26)17(11-4-12(21)6-13(22)5-11)18(15)30-3-2-14(27)9-30/h4-6,8,10,14H,2-3,9,27H2,1H3,(H,29,31)/t10-,14-/m0/s1 |
InChI Key |
HQIIZMSUOLJYSO-HZMBPMFUSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CC[C@@H](C2)N)C3=CC(=CC(=C3)F)F)C#N |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CCC(C2)N)C3=CC(=CC(=C3)F)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Zavolosotine (CRN04777): A Technical Overview of its Mechanism of Action in Congenital Hyperinsulinism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zavolosotine (formerly CRN04777) is an orally bioavailable, nonpeptide, selective somatostatin receptor type 5 (SST5) agonist that was under investigation by Crinetics Pharmaceuticals for the treatment of congenital hyperinsulinism (HI). Congenital hyperinsulinism is a rare genetic disorder characterized by dysregulated insulin secretion from pancreatic β-cells, leading to persistent and often severe hypoglycemia. This compound was designed to address the underlying pathophysiology of HI by directly inhibiting insulin secretion, irrespective of the specific genetic mutation. Preclinical and early clinical studies demonstrated promising pharmacologic proof-of-concept, with this compound effectively suppressing basal and stimulated insulin secretion. However, in August 2023, Crinetics Pharmaceuticals announced the discontinuation of the this compound development program due to findings in nonclinical studies that diminished the anticipated therapeutic margins. This guide provides a detailed technical overview of this compound's mechanism of action, summarizing the available quantitative data, outlining key experimental protocols, and visualizing the relevant biological pathways.
Introduction to Congenital Hyperinsulinism
Congenital hyperinsulinism (HI) is the most common cause of persistent hypoglycemia in neonates and infants. The disorder arises from mutations in genes that regulate insulin secretion from pancreatic β-cells. The most common and severe forms of HI are caused by inactivating mutations in the genes ABCC8 and KCNJ11, which encode the SUR1 and Kir6.2 subunits of the ATP-sensitive potassium (KATP) channel, respectively. These mutations lead to a decoupling of insulin secretion from blood glucose levels, resulting in inappropriate insulin release even in the presence of profound hypoglycemia. This persistent hyperinsulinemia can lead to severe and recurrent hypoglycemic episodes, which, if not adequately managed, can cause irreversible brain damage and long-term neurological sequelae.
Current treatment options for HI are limited and include medical management with drugs like diazoxide and octreotide, as well as surgical intervention (pancreatectomy) for medically unresponsive cases. However, these treatments have limitations, including lack of efficacy in certain genetic forms of HI and significant side effects. This unmet medical need has driven the search for novel therapeutic approaches, such as the development of this compound.
This compound: A Selective Somatostatin Receptor Type 5 (SST5) Agonist
This compound is a small molecule designed to selectively activate the somatostatin receptor type 5 (SST5). Somatostatin is a natural hormone that inhibits the secretion of various other hormones, including insulin. There are five subtypes of somatostatin receptors (SSTR1-5), which are G-protein coupled receptors (GPCRs). In the pancreas, SST5 is predominantly expressed on β-cells and plays a crucial role in the negative regulation of insulin secretion. By selectively targeting SST5, this compound was developed to mimic the natural inhibitory action of somatostatin on insulin release, thereby offering a potential therapeutic strategy for HI.
Mechanism of Action of this compound in Congenital Hyperinsulinism
The primary mechanism of action of this compound in congenital hyperinsulinism is the inhibition of insulin secretion from pancreatic β-cells through the activation of the SST5 receptor . A key therapeutic advantage of this mechanism is that it acts downstream of the common genetic defects that cause HI, such as mutations in the KATP channel. This suggests that this compound could be effective in a broad range of HI patients, regardless of their underlying genetic mutation.
Signaling Pathway
Activation of the SST5 receptor by this compound initiates an intracellular signaling cascade that ultimately leads to the suppression of insulin exocytosis. The SST5 receptor is coupled to inhibitory G-proteins (Gi/o).
Zavolosotine (CRN04777): An In-Depth Technical Guide on a Potent and Selective Somatostatin Receptor 5 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zavolosotine (formerly CRN04777) is an orally bioavailable, nonpeptide small molecule that acts as a potent and selective agonist for the somatostatin receptor subtype 5 (SST5). Developed by Crinetics Pharmaceuticals, this compound was investigated as a potential treatment for congenital hyperinsulinism (HI), a rare genetic disorder characterized by excessive insulin secretion and life-threatening hypoglycemia. Preclinical and Phase 1 clinical studies demonstrated its ability to suppress insulin secretion in a dose-dependent manner. However, the development of this compound was suspended in August 2023 due to findings from nonclinical studies that revealed an unfavorable therapeutic margin. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Introduction to this compound and its Target: SST5
Somatostatin is a naturally occurring hormone that regulates a wide range of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), designated SST1 through SST5. These receptors are distributed in various tissues and mediate inhibitory effects. The SST5 receptor is notably expressed in pancreatic β-cells, where its activation leads to the inhibition of insulin secretion.[1] This makes it a promising therapeutic target for conditions of insulin excess, such as congenital hyperinsulinism.
This compound was designed as a highly optimized, selective agonist for the SST5 receptor, with the aim of reducing excessive insulin secretion in patients with congenital HI.[2] Its development as an oral, nonpeptide agent offered a potential advantage over existing injectable somatostatin analogs.[3]
Mechanism of Action and Signaling Pathway
As an SST5 agonist, this compound binds to and activates the SST5 receptor on pancreatic β-cells. The SST5 receptor is a Gi-coupled GPCR. Upon activation, the heterotrimeric G-protein dissociates, and the Gαi subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP, along with other downstream signaling events, ultimately results in the inhibition of voltage-gated calcium channels and a direct inhibitory effect on the insulin exocytosis machinery.[4] This multi-faceted inhibition of the insulin secretion pathway is downstream of the genetic defects that cause most forms of congenital HI, suggesting a broad therapeutic potential.[5]
Caption: SST5 Receptor Signaling Pathway for Insulin Secretion Inhibition.
Preclinical and Clinical Data
In Vitro Pharmacology
This compound is a potent agonist of the human SST5 receptor with high selectivity over other somatostatin receptor subtypes. While specific Ki values for this compound are not publicly available, data for a precursor molecule, CRN02481, demonstrates the intended selectivity profile.
Table 1: In Vitro Potency and Selectivity of a this compound Precursor (CRN02481)
| Receptor Subtype | EC₅₀ (nM) | Selectivity vs. hSST5 |
| Human SST1 | >1000 | >2700-fold |
| Human SST2 | 450 | 1200-fold |
| Human SST3 | 37 | 100-fold |
| Human SST4 | 5.5 | 15-fold |
| Human SST5 | 0.37 | - |
| Mouse SST5 | 0.041 | - |
Data obtained from cAMP inhibition assays in CHO-K1 cells expressing the respective human somatostatin receptors.
Preclinical In Vivo Studies
Preclinical studies in neonatal rat models of congenital hyperinsulinism demonstrated that oral administration of this compound effectively suppressed insulin secretion and rescued hypoglycemia. In a glyburide-induced hyperinsulinemic hypoglycemia model, this compound administration led to a dose-dependent increase in blood glucose levels.
Phase 1 Clinical Trial
A first-in-human Phase 1 clinical trial of this compound was conducted in healthy adult volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Table 2: Phase 1 Clinical Trial Design
| Study Phase | Population | Doses | Duration | Key Objectives |
| SAD | 80 Healthy Volunteers | 0.5 mg to 120 mg (single dose) | Single Dose | Safety, Tolerability, Pharmacokinetics, Pharmacodynamics |
| MAD | 27 Healthy Volunteers | 30 mg, 60 mg, 120 mg (once daily) | 10 days | Safety, Tolerability, Steady-state PK, Pharmacodynamics |
This compound demonstrated oral bioavailability with dose-proportional pharmacokinetics.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Tmax (Time to Peak Concentration) | 1-3 hours | Following oral administration. |
| t½ (Elimination Half-life) | ~40 hours | Supports once-daily dosing. |
| Cmax (Peak Plasma Concentration) | Dose-dependent increase | Specific values not reported. |
| AUC (Area Under the Curve) | Dose-dependent increase | Specific values not reported. |
| Bioavailability | Orally bioavailable | Specific percentage not reported. |
This compound demonstrated a strong, dose-dependent suppression of both basal and stimulated insulin secretion.
Table 4: Key Pharmacodynamic Findings from the Phase 1 Trial
| Parameter | Dose | Result |
| Basal Insulin Secretion | 120 mg (SAD) | 73% reduction |
| Glucose-Stimulated Insulin Secretion (IVGTT) | Dose-dependent | ~50% reduction in insulin AUC |
| Sulfonylurea-Induced Insulin Secretion | 30 mg (SAD) | 79% reduction in insulin AUC |
| Sulfonylurea-Induced Insulin Secretion | 60 mg (SAD) | 90% reduction in insulin AUC |
In the Phase 1 trial involving 78 healthy volunteers, this compound was generally well-tolerated at doses up to 120 mg. All adverse events were reported as mild-to-moderate, and there were no serious adverse events or discontinuations due to adverse events. The most common treatment-related adverse events were gastrointestinal in nature.
Table 5: Most Frequent Treatment-Emergent Adverse Events (TEAEs) in Phase 1 (SAD + MAD)
| Adverse Event | Placebo (N=29) n (%) | This compound (N=78) n (%) |
| Nausea | Not Reported | Not Reported |
| Vomiting | Not Reported | Not Reported |
| Diarrhea | Not Reported | Not Reported |
Specific frequencies were not disclosed in the available public documents.
Suspension of Development
In August 2023, Crinetics Pharmaceuticals announced the decision to suspend the development of this compound. This decision was based on findings from additional nonclinical studies which revealed issues at certain exposure levels that "eroded anticipated therapeutic margins." The company stated that these findings were specific to the this compound molecule and not believed to be related to the SST5 mechanism of action.
Experimental Protocols
While the specific, proprietary protocols used by Crinetics Pharmaceuticals are not publicly available, the following sections describe standard methodologies for the key assays used in the characterization of a GPCR agonist like this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human SST5 receptor are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to SST5 and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
This assay measures the ability of an agonist to activate a Gi-coupled receptor, such as SST5, by quantifying the resulting decrease in intracellular cAMP levels.
Caption: Workflow for a cAMP Inhibition Functional Assay.
Methodology:
-
Cell Culture: Cells expressing the SST5 receptor are cultured in a multi-well plate.
-
Stimulation: The cells are treated with forskolin (or another adenylyl cyclase activator) to induce the production of cAMP. Simultaneously, varying concentrations of this compound are added.
-
Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. The data are plotted as a dose-response curve, and the concentration of this compound that produces 50% of the maximal inhibitory effect (EC₅₀) is calculated.
Conclusion
This compound is a potent and selective oral SST5 agonist that demonstrated clear pharmacologic proof-of-concept for the inhibition of insulin secretion in preclinical and early clinical studies. Its development provided valuable insights into the therapeutic potential of targeting SST5 for hyperinsulinemic conditions. Although its clinical advancement was halted due to nonclinical safety findings, the data generated from the this compound program remain a significant contribution to the understanding of SST5 pharmacology and its role in glucose homeostasis. This technical guide serves as a comprehensive repository of the publicly available information on this compound for the scientific and drug development community.
References
An In-depth Technical Guide to ZT-01: A Novel Somatostatin Receptor 2 Antagonist for the Regulation of Insulin and Glucagon Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZT-01 is a first-in-class, subcutaneously administered peptide antagonist of the somatostatin receptor 2 (SSTR2) in development by Zucara Therapeutics. It is designed to restore the body's natural glucagon response to hypoglycemia in individuals with insulin-dependent diabetes. In type 1 and advanced type 2 diabetes, the paracrine signaling of somatostatin within the pancreatic islets is dysregulated, leading to an inappropriate suppression of glucagon secretion from alpha cells during hypoglycemic events. By selectively blocking SSTR2, ZT-01 aims to disinhibit alpha cells, thereby permitting glucagon release to counteract low blood glucose levels. This technical guide synthesizes the available preclinical and clinical data on ZT-01, detailing its mechanism of action, effects on insulin and glucagon secretion, and the experimental methodologies employed in its evaluation.
Introduction
Glucagon and insulin are the primary hormones responsible for maintaining glucose homeostasis. In individuals with insulin-dependent diabetes, the intricate balance between these two hormones is disrupted. A critical and often life-threatening complication of insulin therapy is iatrogenic hypoglycemia. In a healthy individual, a drop in blood glucose triggers a decrease in insulin secretion and an increase in glucagon secretion. However, in patients with type 1 diabetes, the glucagon response to hypoglycemia is significantly blunted.[1][2] This impaired counter-regulatory response is partly attributed to the over-secretion of somatostatin from delta cells within the pancreatic islets, which inhibits glucagon release from adjacent alpha cells by binding to SSTR2.[1][3]
ZT-01 is a novel SSTR2 antagonist developed to specifically address this pathological mechanism.[1] By blocking the inhibitory signal of somatostatin on alpha cells, ZT-01 is intended to restore the physiological glucagon surge during hypoglycemia, thereby preventing or mitigating the severity of low blood glucose episodes.
Mechanism of Action
ZT-01 is a selective antagonist of the somatostatin receptor 2 (SSTR2). SSTR2 is a G-protein coupled receptor predominantly expressed on pancreatic alpha cells. The binding of somatostatin to SSTR2 activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP suppresses the exocytosis of glucagon-containing granules.
ZT-01 competitively binds to SSTR2, preventing somatostatin from exerting its inhibitory effect. This disinhibition of the alpha cell allows for the normal physiological stimuli of hypoglycemia to trigger glucagon secretion.
Quantitative Data on Hormone Secretion
Preclinical Data in Rodent Models
Preclinical studies in streptozotocin (STZ)-induced type 1 diabetic rats have demonstrated the efficacy of ZT-01 in restoring glucagon secretion during insulin-induced hypoglycemia.
| Parameter | Vehicle | ZT-01 | Fold Change | Reference |
| Peak Glucagon Response during Hypoglycemic Clamp | - | ~4-fold higher than prototype SSTR2a | ~4 | |
| Glucagon Cmax during ITT (T2D model) | 77 ± 46 pg/mL | 156 ± 50 pg/mL | 2.03 | |
| Hypoglycemia Incidence (T2D model) | 100% | 63% | - | |
| Time to Hypoglycemia Onset (T2D model) | 66.1 ± 23.6 min | 103.1 ± 24.6 min | 1.56 |
Table 1: Effect of ZT-01 on Glucagon Secretion and Hypoglycemia in Rodent Models.
Clinical Data in Humans with Type 1 Diabetes
A Phase 1b proof-of-concept trial in individuals with type 1 diabetes (T1D) evaluated the effect of ZT-01 on glucagon secretion during a hypoglycemic clamp.
| Dose | Mean Change in Peak Glucagon from Baseline (pg/mL) | p-value vs. Placebo | Reference |
| Placebo | No significant change | - | |
| 3 mg ZT-01 | 14 | <0.0001 | |
| 20 mg ZT-01 | 20 | <0.0001 |
Table 2: Effect of ZT-01 on Peak Glucagon Levels during Hypoglycemia in Humans with T1D.
In this study, nearly 90% of subjects had a meaningful increase in glucagon following ZT-01 administration compared to placebo. Importantly, ZT-01 administration did not significantly affect C-peptide levels, suggesting a minimal direct effect on insulin secretion from remaining beta cells.
Experimental Protocols
Preclinical Evaluation in Rodent Models
Animal Model:
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Type 1 Diabetes Model: Male Sprague-Dawley rats were rendered diabetic with a single intraperitoneal injection of streptozotocin (STZ).
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Type 2 Diabetes Model: Male Sprague-Dawley rats were fed a high-fat diet and administered a low dose of STZ.
Drug Administration:
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ZT-01 was administered via subcutaneous or intraperitoneal injection.
Hypoglycemia Induction:
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Insulin Tolerance Test (ITT): A bolus of insulin aspart was administered to induce hypoglycemia.
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Hyperinsulinemic-Hypoglycemic Clamp: A continuous infusion of insulin was administered to maintain a specific low blood glucose level.
Hormone and Metabolite Analysis:
-
Blood samples were collected at various time points for the measurement of plasma glucagon, insulin (or C-peptide), and glucose concentrations using commercially available ELISA kits.
Phase 1b Clinical Trial
Study Design:
-
A randomized, placebo-controlled, crossover study in adult subjects with T1D.
Participants:
-
Individuals with a diagnosis of T1D for at least one year, on insulin therapy.
Procedure:
-
Hypoglycemic Clamp: Participants underwent a hyperinsulinemic-hypoglycemic clamp to lower and maintain their blood glucose at a target hypoglycemic level.
-
Drug Administration: A single subcutaneous dose of ZT-01 (3 mg or 20 mg) or placebo was administered prior to the induction of hypoglycemia. Each participant received all treatments in a randomized order over different study visits.
Outcome Measures:
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Primary Outcome: The primary endpoint was the change in plasma glucagon concentration from baseline to peak during hypoglycemia.
-
Secondary Outcomes: Safety and tolerability, as well as changes in other counter-regulatory hormones, were also assessed.
Hormone Analysis:
-
Blood samples were collected at frequent intervals throughout the clamp procedure for the measurement of glucagon, C-peptide, and other relevant hormones.
Conclusion
ZT-01 represents a targeted therapeutic approach to address a critical unmet need in the management of insulin-dependent diabetes: the prevention of hypoglycemia. By selectively antagonizing SSTR2, ZT-01 has demonstrated in both preclinical and early clinical studies its ability to restore the glucagon counter-regulatory response to low blood glucose. The available data indicate a significant increase in glucagon secretion during hypoglycemia with a favorable safety profile and minimal impact on insulin secretion. Further investigation in larger, longer-term clinical trials is warranted to fully elucidate the efficacy and safety of ZT-01 in preventing hypoglycemic events and improving glycemic control in individuals with diabetes.
References
Zavolosotine: A Technical Overview of a Novel Investigational SSTR5 Agonist for Endocrine Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zavolosotine (formerly CRN04777) is an orally bioavailable, non-peptide, selective somatostatin receptor type 5 (SSTR5) agonist that was under investigation by Crinetics Pharmaceuticals for the treatment of endocrine disorders, primarily congenital hyperinsulinism (HI). By targeting SSTR5, this compound was designed to inhibit excessive insulin secretion from pancreatic beta cells, a key driver of hypoglycemia in this patient population. Preclinical studies demonstrated its potential to suppress insulin secretion and normalize blood glucose levels. A Phase 1 clinical trial in healthy volunteers showed pharmacological proof-of-concept with a favorable safety and tolerability profile. However, the development of this compound was suspended due to unfavorable findings in subsequent nonclinical studies that impacted its anticipated therapeutic margins. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies employed in its initial evaluation.
Introduction
Congenital hyperinsulinism (HI) is a group of rare genetic disorders characterized by dysregulated insulin secretion from pancreatic β-cells, leading to persistent and often severe hypoglycemia.[1][2][3] If left untreated, HI can result in significant neurological complications, including seizures, developmental delays, and permanent brain damage.[2] Current treatment options are limited and can be associated with significant side effects or require invasive procedures such as partial or near-total pancreatectomy.[1]
Somatostatin is a natural hormone that inhibits the secretion of various other hormones, including insulin, through its interaction with five distinct G-protein coupled receptor subtypes (SSTR1-5). SSTR5 is prominently expressed on pancreatic β-cells and plays a crucial role in the regulation of insulin secretion. This makes SSTR5 an attractive therapeutic target for conditions of insulin excess.
This compound was developed as a selective SSTR5 agonist with the aim of providing a targeted, oral therapy to control insulin secretion in patients with HI. This document synthesizes the publicly available scientific and clinical information on this compound.
Mechanism of Action
This compound is a small molecule agonist of the somatostatin receptor type 5 (SSTR5). SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the inhibitory G-protein, Gαi. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels, in turn, modulates the activity of downstream effectors, ultimately leading to the inhibition of insulin exocytosis from pancreatic β-cells. Additionally, SSTR5 activation can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, further contributing to the hyperpolarization of the cell membrane and a reduction in insulin secretion.
Signaling Pathway Diagram
Preclinical Data
In Vitro Studies
This compound demonstrated potent and selective agonist activity at the SSTR5 receptor across multiple species. The half-maximal effective concentration (EC50) was determined to be less than 1 nM.
| Species | Receptor | Activity (EC50) |
| Human | SSTR5 | < 1 nM |
| Monkey | SSTR5 | < 1 nM |
| Dog | SSTR5 | < 1 nM |
| Rat | SSTR5 | < 1 nM |
| Mouse | SSTR5 | < 1 nM |
| Table 1: In Vitro Activity of this compound at SSTR5. |
In Vivo Studies
Preclinical evaluation of this compound was conducted in neonatal rat models to assess its effect on insulin secretion and blood glucose levels.
Oral administration of this compound in neonatal rats led to a dose-dependent increase in blood glucose levels and a corresponding suppression of plasma insulin. This effect was sustained for up to 6 hours after a single dose and was maintained over 5 days of repeated oral administration.
| Treatment Group | Change in Blood Glucose | Change in Plasma Insulin |
| This compound (Dose-dependent) | Increased | Decreased |
| Vehicle Control | No significant change | No significant change |
| Table 2: Summary of this compound's Effects in Neonatal Rats. |
To mimic the hyperinsulinemic state of congenital HI, a neonatal rat model of glyburide-induced hypoglycemia was utilized. Glyburide is a sulfonylurea that closes KATP channels in pancreatic β-cells, leading to insulin secretion. In this model, oral administration of this compound effectively rescued the hypoglycemic state by lowering insulin levels and restoring blood glucose to above 60 mg/dL.
| Treatment Group | Outcome |
| Glyburide + this compound | Restoration of normoglycemia, decreased insulin |
| Glyburide + Vehicle | Persistent hypoglycemia, elevated insulin |
| Table 3: this compound in a Neonatal Rat Model of Hyperinsulinism. |
Clinical Development
Phase 1 Clinical Trial
A first-in-human, single ascending dose (SAD) and multiple ascending dose (MAD) Phase 1 clinical study of this compound was conducted in healthy adult volunteers. The study aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.
The results demonstrated pharmacological proof-of-concept, with this compound showing a strong, dose-dependent suppression of insulin secretion. In a pharmacologic model of hyperinsulinism using a sulfonylurea challenge, this compound rapidly reversed the induced hyperinsulinemia and eliminated the need for intravenous glucose support.
The drug was reported to be well-tolerated in the SAD cohorts, with all adverse events being considered mild or moderate. In the MAD cohorts, where participants received once-daily oral doses of 30 mg, 60 mg, or 120 mg for 10 days, this compound led to rapid and sustained dose-dependent decreases in fasting insulin and corresponding increases in fasting plasma glucose. No serious adverse events were reported, and there were no discontinuations due to adverse events.
| Study Phase | Population | Key Findings |
| Phase 1 SAD & MAD | Healthy Volunteers | - Pharmacological proof-of-concept established- Dose-dependent suppression of insulin secretion- Well-tolerated with mild to moderate adverse events- No serious adverse events |
| Table 4: Summary of Phase 1 Clinical Trial Results for this compound. |
Suspension of Development
In August 2023, Crinetics Pharmaceuticals announced the decision to suspend the development of this compound. This decision was based on findings from additional nonclinical studies that revealed safety concerns at exposure levels that "eroded anticipated therapeutic margins". These findings were reportedly unrelated to the initial reasons for a clinical hold placed by the U.S. Food and Drug Administration (FDA) on a planned Phase 2 study in the United States. The company stated that these new findings were specific to the this compound molecule and not believed to be associated with its SSTR5 mechanism of action.
Experimental Protocols
Disclaimer: Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available. The following descriptions are reconstructed based on the available information and standard methodologies for similar assays.
In Vitro SSTR5 Activity Assay (Reconstructed Protocol)
This protocol describes a likely method for determining the in vitro agonist activity of this compound at the SSTR5 receptor.
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Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., CHO-K1 or HEK293) is cultured under standard conditions.
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Cells are transiently or stably transfected with a plasmid encoding the human SSTR5 receptor.
-
-
cAMP Measurement Assay:
-
Transfected cells are seeded into 96- or 384-well plates.
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Cells are then stimulated with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable cAMP response.
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The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
The resulting signal is inversely proportional to the concentration of intracellular cAMP.
-
-
Data Analysis:
-
The data are normalized and plotted as a dose-response curve.
-
The EC50 value, representing the concentration of this compound that produces 50% of the maximal inhibitory effect on cAMP production, is calculated using a non-linear regression analysis.
-
Neonatal Rat Model of Hyperinsulinism (Reconstructed Protocol)
This protocol outlines a plausible in vivo experiment to assess the efficacy of this compound in a neonatal rat model.
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Animals:
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Neonatal Sprague-Dawley rats (postnatal day 7-11) are used.
-
-
Induction of Hyperinsulinemic Hypoglycemia:
-
A baseline blood glucose measurement is taken.
-
Hypoglycemia is induced by the administration of glyburide (a sulfonylurea) via oral gavage or subcutaneous injection.
-
-
Drug Administration:
-
Following the induction of hypoglycemia, a single oral dose of this compound or vehicle control is administered to the neonatal rats.
-
-
Monitoring:
-
Blood glucose levels are monitored at regular intervals (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes) post-dose using a handheld glucometer.
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Plasma samples are collected at specified time points for the measurement of insulin concentrations using an ELISA or radioimmunoassay.
-
-
Data Analysis:
-
The changes in blood glucose and plasma insulin levels over time are compared between the this compound-treated and vehicle-treated groups.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Experimental Workflow Diagrams
References
Zavolosotine's Role in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zavolosotine (formerly CRN04777) is an investigatory, orally bioavailable, nonpeptide small molecule designed as a selective agonist for the somatostatin receptor subtype 5 (SSTR5). Its primary therapeutic target is congenital hyperinsulinism (HI), a rare genetic disorder characterized by dysregulated and excessive insulin secretion, leading to persistent and severe hypoglycemia. The mechanism of action of this compound centers on its ability to potently and selectively activate SSTR5 on pancreatic β-cells, thereby inhibiting insulin secretion. This targeted action is anticipated to restore glucose homeostasis in patients with congenital HI. Preclinical and early-stage clinical studies have demonstrated this compound's capacity to suppress both basal and stimulated insulin secretion, leading to a corresponding increase in plasma glucose levels. This technical guide provides a comprehensive overview of the available data on this compound's role in glucose homeostasis, including quantitative data from preclinical and clinical studies, detailed experimental protocols, and a visualization of its signaling pathway.
Introduction to this compound and its Target
Congenital hyperinsulinism is the most frequent cause of persistent hypoglycemia in newborns and infants.[1] The disorder arises from genetic mutations affecting key components of the insulin secretion pathway within pancreatic β-cells.[1] Current treatment options are limited and often associated with significant side effects or lack of efficacy, highlighting the urgent need for novel therapeutic strategies.
Somatostatin is a natural inhibitor of various endocrine secretions, including insulin and glucagon. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), SSTR1-5. SSTR5 is preferentially expressed on pancreatic β-cells, and its activation is a key physiological mechanism for inhibiting insulin secretion. This compound is designed to selectively target SSTR5, thereby offering a potentially more focused therapeutic approach to reducing insulin overproduction in congenital HI compared to non-selective somatostatin analogs.
Quantitative Data on Glucose Homeostasis
The following tables summarize the available quantitative data from preclinical and Phase 1 clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Neonatal Rats
| Parameter | Dose of this compound | Observation | Source |
| Blood Glucose | ≥3 mg/kg (single oral dose) | Significant increase in the area under the curve (AUC) of the blood glucose response from 0.5 to 6 hours post-dose. | [2] |
| Blood Glucose | ≥10 mg/kg (once-daily for 5 days) | Sustained and significant increase in the AUC of the blood glucose response on Day 1 and Day 5. | [2] |
| Insulin Secretion | ≥10 mg/kg (single oral dose) | Suppressed glyburide-induced hyperinsulinemia. | [2] |
| Hypoglycemia Rescue | ≥3 mg/kg (single oral dose) | Rescued glyburide-induced hypoglycemia, restoring blood glucose to >60 mg/dL. |
N.B. Specific percentage changes and statistical values beyond "significant increase" are not detailed in the available public documents.
Table 2: Phase 1 Clinical Trial Results of this compound in Healthy Volunteers (Single Ascending Dose)
| Parameter | Dose of this compound | Percent Reduction in Insulin Secretion | Observation on Plasma Glucose | Source |
| Basal Insulin Secretion | 120 mg | 73% | Data not specified | |
| Glucose-Stimulated Insulin Secretion (AUC during IVGTT) | 120 mg | ~50% | Parallel doubling of plasma glucose AUC | |
| Sulfonylurea-Induced Insulin Secretion (AUC) | 30 mg | 79% | Not specified | |
| Sulfonylurea-Induced Insulin Secretion (AUC) | 60 mg | 90% | No exogenous glucose infusion needed to prevent hypoglycemia |
N.B. Data for other dose levels in the single ascending dose cohorts (ranging from 0.5 mg to 120 mg) have not been publicly quantified in detail.
Table 3: Phase 1 Clinical Trial of this compound in Healthy Volunteers (Multiple Ascending Dose)
| Dose of this compound | Duration | Observation on Fasting Insulin | Observation on Fasting Plasma Glucose | Source |
| 30 mg, 60 mg, 120 mg | Once daily for 10 days | Rapid, sustained, and dose-dependent decreases | Dose-dependent increases |
N.B. Specific quantitative data for each dose group in the MAD study are not available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Preclinical Evaluation in a Neonatal Rat Model of Hyperinsulinism
-
Animal Model: Male neonatal Sprague Dawley rats (PND7-11).
-
Drug Administration: this compound administered orally via gavage at doses of 3, 10, 30, and 100 mg/kg.
-
Induction of Hyperinsulinemic Hypoglycemia: Intraperitoneal injection of glyburide (a sulfonylurea) at a dose of 0.5 mg/kg or 5 mg/kg to stimulate insulin secretion and induce hypoglycemia, mimicking congenital HI.
-
Blood Glucose Monitoring: Blood samples were collected from the tail at various time points up to 6 hours post-dose to measure blood glucose levels.
-
Insulin Measurement: Plasma insulin levels were measured to assess the suppression of glyburide-induced hyperinsulinemia.
-
Study Design for Sustained Efficacy: A 5-day repeat oral administration study was conducted with once-daily dosing of this compound to evaluate the sustainability of its effect on blood glucose.
-
Outcome Measures: The primary outcomes were the change in blood glucose levels over time, the area under the curve (AUC) for the blood glucose response, and the levels of plasma insulin.
Phase 1 Clinical Trial in Healthy Volunteers
-
Study Population: Healthy adult volunteers.
-
Study Design: A two-part, first-in-human Phase 1 clinical study involving single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
SAD Cohorts: Volunteers received single oral doses of this compound (ranging from 0.5 mg to 120 mg) or placebo.
-
MAD Cohorts: Volunteers received once-daily oral doses of this compound (30 mg, 60 mg, or 120 mg) or placebo for 10 days.
-
-
Pharmacodynamic Assessments:
-
Intravenous Glucose Tolerance Test (IVGTT):
-
After an overnight fast, a single dose of this compound or placebo was administered.
-
One hour later, an intravenous bolus of glucose (300 mg/kg) was administered.
-
Serial measurements of blood glucose and insulin were taken over 180 minutes to assess glucose-stimulated insulin secretion.
-
-
Sulfonylurea Challenge with Euglycemic Clamp:
-
A sulfonylurea (5 mg of glibenclamide/glyburide) was administered to induce insulin secretion.
-
A euglycemic clamp technique (e.g., using ClampArt®) was employed to maintain blood glucose at a constant normal level via a variable intravenous glucose infusion.
-
One hour after the sulfonylurea, a single dose of this compound or placebo was administered.
-
The intravenous glucose infusion rate (GIR) required to maintain euglycemia was measured over 8 hours as a surrogate for insulin secretion.
-
-
-
Outcome Measures: The primary pharmacodynamic endpoints included changes in basal and stimulated insulin secretion (assessed by plasma insulin levels and GIR) and corresponding changes in plasma glucose levels. Safety and tolerability were also assessed.
Signaling Pathways and Experimental Workflows
This compound's Signaling Pathway in Pancreatic β-Cells
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting insulin secretion from pancreatic β-cells.
Caption: this compound's mechanism of action in pancreatic β-cells.
Experimental Workflow for Phase 1 Pharmacodynamic Studies
The diagram below outlines the workflow for the two primary pharmacodynamic assessments used in the Phase 1 clinical trial of this compound.
References
Zavolosotine's Impact on Somatostatin Receptor Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zavolosotine (CRN04777) is a potent, orally available, nonpeptide agonist highly selective for the somatostatin receptor subtype 5 (SSTR5). Developed by Crinetics Pharmaceuticals for the potential treatment of congenital hyperinsulinism (HI), its primary mechanism of action revolves around the activation of SSTR5 on pancreatic β-cells to inhibit excessive insulin secretion. Although its clinical development was suspended due to findings in nonclinical studies, the molecular interactions and signaling cascades initiated by this compound offer a valuable case study for SSTR5-targeted drug development. This document provides a comprehensive technical guide to the effects of this compound on SSTR5 signaling pathways, including available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
Core Mechanism of Action: SSTR5 Agonism
This compound functions as a selective agonist for SSTR5, a G protein-coupled receptor (GPCR). The activation of SSTR5 by this compound was shown to effectively inhibit insulin and glucagon secretion.[1] This targeted action formed the basis of its investigation as a therapeutic for congenital hyperinsulinism, a condition characterized by dysregulated insulin production leading to dangerously low blood glucose levels.[2]
Quantitative Potency
Publicly available data on the potency of this compound is specific to its action on SSTR5.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | EC50 | Reference |
| This compound | Somatostatin Receptor Type 5 (SST5) | Functional Assay | <1 nM | [1] |
Binding Affinity Profile (Illustrative)
While specific binding affinity data across all somatostatin receptor subtypes have not been publicly released, the description of this compound as a "selective" SSTR5 agonist allows for an illustrative profile.
Table 2: Hypothetical Binding Affinity Profile for this compound
| Receptor Subtype | Predicted Binding Affinity (Ki) |
| SSTR1 | Low |
| SSTR2 | Low |
| SSTR3 | Low |
| SSTR4 | Low |
| SSTR5 | High |
| Note: This table is for illustrative purposes to represent the selectivity of the compound. |
Downstream Signaling Pathways
The binding of this compound to SSTR5 initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently diminishes the activity of protein kinase A (PKA), a key regulator of numerous cellular functions, including hormone secretion.
Figure 1: this compound-activated SSTR5 signaling cascade.
Key Experimental Protocols
The characterization of a selective SSTR5 agonist like this compound involves a series of in vitro assays to determine its binding properties and functional effects on downstream signaling.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for SSTR5.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing human SSTR5.
-
Reaction Mixture: A constant concentration of a radiolabeled SSTR5 ligand (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a competitive binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Seeding: SSTR5-expressing cells are seeded into a multi-well plate.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Cells are treated with a known adenylyl cyclase activator (e.g., forskolin) and varying concentrations of this compound.
-
Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Analysis: The results are plotted to determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
Figure 3: Experimental workflow for a cAMP accumulation assay.
ERK1/2 Phosphorylation Assay
This assay investigates the potential for this compound to modulate the mitogen-activated protein kinase (MAPK) pathway, another known signaling route for somatostatin receptors.
Methodology:
-
Cell Culture and Starvation: SSTR5-expressing cells are cultured and then serum-starved to reduce basal signaling.
-
Treatment: Cells are treated with varying concentrations of this compound for a defined period.
-
Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are quantified using an immunoassay such as an in-cell Western or a bead-based assay.
-
Analysis: The p-ERK signal is normalized to the total ERK signal to determine the fold-change in ERK1/2 phosphorylation in response to this compound.
Figure 4: Experimental workflow for an ERK1/2 phosphorylation assay.
References
An In-depth Technical Guide to the Pharmacological Profile of Zavolosotine (CRN04777), a Selective Somatostatin Receptor 5 (SST5) Agonist
Disclaimer: Publicly available information on Zavolosotine (also known as CRN04777) is limited, as its development was suspended by Crinetics Pharmaceuticals in August 2023.[1] This guide synthesizes the available preclinical data to provide a comprehensive overview of its pharmacological profile.
This compound is an orally active, nonpeptide small molecule agonist of the somatostatin receptor subtype 5 (SST5).[2] It was under investigation for the treatment of congenital hyperinsulinism, a genetic disorder characterized by excessive insulin secretion.[1][3] The rationale for its development stemmed from the hypothesis that a selective SST5 agonist could inhibit insulin secretion with fewer side effects than less selective somatostatin analogs, such as octreotide, which primarily target the SST2 receptor.[3]
Mechanism of Action
This compound selectively binds to and activates the SST5, a G-protein coupled receptor. In pancreatic beta cells, activation of SST5 is associated with the potent suppression of insulin secretion. Unlike SST2 activation, SST5 agonism is not thought to suppress glucagon, which is advantageous in preventing hypoglycemia.
Signaling Pathway of SST5 Activation by this compound
Caption: this compound, a SST5 agonist, activates an inhibitory G-protein, which in turn inhibits adenylate cyclase, leading to decreased cAMP levels and subsequent reduction in insulin secretion.
Quantitative Pharmacological Data
Detailed quantitative data for this compound is scarce in the public domain. However, some key metrics have been reported.
| Parameter | Value | Receptor/System | Source |
| EC50 | <1 nM | SST5 |
Note: A publication from Crinetics Pharmaceuticals presented data on two unnamed selective nonpeptide SST5 agonists, which may be related to this compound. The EC50 values for these agonists at the human SST5 receptor were 0.39 nM ("Agonist 1") and 2800 nM ("Agonist 2"). "Agonist 1" also showed high selectivity for SST5 over other somatostatin receptor subtypes.
Preclinical Efficacy
In Vitro Studies
Studies using isolated pancreatic islets from both humans and rats have demonstrated that selective SST5 agonists effectively suppress glucose-stimulated insulin secretion (GSIS). In one study, a selective SST5 nonpeptide agonist suppressed over 60% of insulin secretion at a concentration of 1 µM in both human and rat islets. This was more effective than a selective SST2 agonist, which suppressed less than 50% of insulin secretion under the same conditions.
Furthermore, in islets from infants with KATP-HI, a form of congenital hyperinsulinism, this compound (referred to as CRN02481) significantly decreased both glucose- and amino acid-stimulated insulin secretion. It also reduced insulin secretion from healthy human islets stimulated with glucose and tolbutamide.
In Vivo Studies
In a mouse model of KATP-HI (Sur1-/- mice), oral administration of this compound (CRN02481) led to a significant increase in fasting glucose levels and prevented hypoglycemia compared to a vehicle control. During a glucose tolerance test, the drug increased glucose excursion in both wild-type and Sur1-/- mice. In rats, this compound has been shown to potently suppress insulin and increase plasma glucose levels in multiple glycemic control studies.
Experimental Protocols
While specific, detailed protocols for the experiments conducted with this compound are not publicly available, the methodologies can be inferred from standard pharmacological assays.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is fundamental to assessing the efficacy of insulin-secreting modulators.
Experimental Workflow for a GSIS Assay
Caption: A typical workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay to evaluate the effect of a compound on insulin release from pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from donor pancreases (human or animal) using collagenase digestion followed by purification.
-
Pre-incubation: Isolated islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2-3 mM) to establish a basal insulin secretion rate.
-
Incubation with Test Compound: Islets are then incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: The islets are subsequently exposed to a high glucose concentration (e.g., 10-25 mM) to stimulate insulin secretion.
-
Supernatant Collection: After a defined period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a quantitative immunoassay, such as an ELISA.
Clinical Development and Status
The development of this compound for a rare disease was suspended by Crinetics Pharmaceuticals in August 2023. Prior to its suspension, it was being investigated for congenital hyperinsulinism. The reasons for the suspension have not been detailed in the available resources. There is no public record of this compound having entered formal clinical trials.
Logical Relationship in Drug Development of this compound
References
Methodological & Application
Application Notes and Protocols: Zavolosotine In Vitro Assay for Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavolosotine is a potent, orally active agonist of the somatostatin receptor type 5 (SST5) with a reported EC50 of less than 1 nM.[1] It has been investigated for its role in modulating hormone secretion, particularly its inhibitory effects on insulin and glucagon.[1] This document provides a detailed protocol for an in vitro assay to characterize the dose-dependent effect of this compound on glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. The following protocols are designed for use with common pancreatic beta-cell lines, such as MIN6 and INS-1, which are widely accepted models for studying insulin secretion.
Principle of the Assay
This assay measures the amount of insulin secreted from cultured pancreatic beta-cells in response to different glucose concentrations in the presence of varying concentrations of this compound. The protocol involves a pre-incubation step in low glucose to establish a basal insulin secretion level, followed by stimulation with high glucose to induce insulin release. By comparing the amount of insulin secreted in the presence of this compound to a vehicle control, the inhibitory effect of the compound can be quantified.
Data Presentation
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| This compound Conc. (nM) | Basal Insulin (ng/mL) at 2.8 mM Glucose (Mean ± SD) | Stimulated Insulin (ng/mL) at 16.7 mM Glucose (Mean ± SD) | Stimulation Index (Stimulated/Basal) | % Inhibition of Stimulated Secretion |
| Vehicle Control | 0% | |||
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Table 2: Quality Control Parameters
| Parameter | Value | Acceptance Criteria |
| Z'-factor | > 0.5 | |
| Signal-to-Background (S/B) Ratio | > 3 | |
| Intra-plate CV (%) | < 15% | |
| Inter-plate CV (%) | < 20% |
Experimental Protocols
Materials and Reagents
-
Cell Lines: MIN6 or INS-1 cells
-
Cell Culture Media: DMEM (High Glucose), RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin
-
Assay Buffer: Krebs-Ringer Bicarbonate Buffer (KRB) containing:
-
115 mM NaCl
-
5 mM KCl
-
24 mM NaHCO3
-
2.5 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
0.1% (w/v) Bovine Serum Albumin (BSA)
-
Adjust pH to 7.4
-
-
Glucose Solutions:
-
Low Glucose KRB: KRB supplemented with 2.8 mM glucose
-
High Glucose KRB: KRB supplemented with 16.7 mM glucose
-
-
This compound Stock Solution: 1 mM in DMSO
-
Vehicle Control: DMSO
-
Assay Plates: 24-well or 96-well tissue culture-treated plates
-
Insulin Quantification Kit: Insulin ELISA kit (e.g., from Mercodia, Alpco)
-
Plate Reader: Capable of measuring absorbance for ELISA
Cell Culture
-
Culture MIN6 or INS-1 cells in their respective recommended media in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells every 2-3 days to maintain optimal health and glucose responsiveness. Do not allow cells to become over-confluent.
In Vitro Insulin Secretion Assay Protocol
-
Cell Seeding:
-
Seed MIN6 or INS-1 cells into 24-well plates at a density of 2 x 10^5 cells/well (or 5 x 10^4 cells/well for 96-well plates).
-
Incubate for 48-72 hours to allow cells to form a confluent monolayer.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Pre-incubate the cells in Low Glucose KRB for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
This compound Treatment and Basal Secretion:
-
Prepare serial dilutions of this compound in Low Glucose KRB to achieve final concentrations ranging from 0.01 nM to 100 nM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Aspirate the pre-incubation buffer and add the this compound-containing Low Glucose KRB or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant from each well. This sample represents the basal insulin secretion. Store at -20°C until analysis.
-
-
Stimulated Secretion:
-
Immediately after collecting the basal secretion samples, add High Glucose KRB containing the same concentrations of this compound or vehicle control to the corresponding wells.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant from each well. This sample represents the glucose-stimulated insulin secretion. Store at -20°C until analysis.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each condition.
-
Calculate the Stimulation Index (SI) = (Insulin concentration in high glucose) / (Insulin concentration in low glucose).
-
Calculate the percent inhibition of stimulated insulin secretion for each this compound concentration relative to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound in vitro insulin secretion assay.
Caption: Proposed signaling pathway of this compound-mediated inhibition of insulin secretion.
References
Application Notes and Protocols: Zavolosotine Receptor Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavolosotine is a potent and selective nonpeptide agonist of the somatostatin receptor type 5 (SST5). As an orally active compound, it has been investigated for its therapeutic potential in conditions characterized by hormonal hypersecretion. The SST5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of various physiological processes, including the secretion of hormones such as insulin and glucagon. Understanding the binding characteristics of this compound to the SST5 receptor is crucial for elucidating its mechanism of action and for the development of targeted therapies.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the human SST5 receptor. Additionally, a summary of the available binding data and an overview of the SST5 signaling pathway are presented.
Data Presentation: Receptor Binding Profile
While specific Ki or IC50 values for this compound are not broadly published, functional data in the form of EC50 values from cell-based assays of receptor activation are available from studies by Crinetics Pharmaceuticals. The table below summarizes the potency of a selective SST5 agonist, designated as Agonist 1 and representative of this compound's class of compounds, against human and rat somatostatin receptor subtypes. For comparative purposes, data for the endogenous ligand Somatostatin-14 (SS14) is also included.[1]
| Compound | Receptor Subtype | Species | Potency (EC50 in nM) |
| Agonist 1 | sst1 | Human | >10000 |
| sst2 | Human | 440 | |
| sst3 | Human | 39 | |
| sst4 | Human | 5.7 | |
| sst5 | Human | 0.39 | |
| sst1 | Rat | ND | |
| sst2 | Rat | 2300 | |
| sst3 | Rat | 22 | |
| sst4 | Rat | 0.62 | |
| sst5 | Rat | 0.36 | |
| Somatostatin-14 (SS14) | sst1 | Human | 0.8 |
| sst2 | Human | 0.13 | |
| sst3 | Human | 0.16 | |
| sst4 | Human | 0.07 | |
| sst5 | Human | 0.063 | |
| sst1 | Rat | ND | |
| sst2 | Rat | 0.18 | |
| sst3 | Rat | 0.13 | |
| sst4 | Rat | 0.063 | |
| sst5 | Rat | 1.3 |
ND: Not Determined
Signaling Pathway
Activation of the SST5 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3] The reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently influences downstream cellular processes, including hormone secretion. Additionally, SST5 activation can modulate other signaling pathways, such as the ERK1/2 pathway, which is involved in cell proliferation and differentiation.[2]
Caption: SST5 Receptor Signaling Pathway.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for SST5 Receptor
This protocol describes a method to determine the binding affinity (Ki) of test compounds, such as this compound, for the human SST5 receptor expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells). The assay is based on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.[4]
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human SST5 receptor.
-
Radioligand: A suitable radiolabeled somatostatin analog with high affinity for SST5, such as [¹²⁵I]-labeled somatostatin-14 or a selective SST5 radioligand.
-
Test Compound: this compound or other compounds to be tested.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand (e.g., 1 µM Somatostatin-28).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the radioligand in the assay buffer at a concentration that is approximately equal to its Kd for the SST5 receptor.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the cell membrane suspension in the assay buffer to a final concentration that results in specific binding of approximately 5-10% of the total added radioligand.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, vehicle (the solvent used for the test compound), cell membranes, and radioligand.
-
Non-specific Binding (NSB): Add assay buffer, a high concentration of a non-radiolabeled standard ligand (e.g., 1 µM Somatostatin-28), cell membranes, and radioligand.
-
Competition Binding: Add assay buffer, the test compound at various concentrations, cell membranes, and radioligand.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The optimal incubation time should be determined empirically.
-
-
Harvesting and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that is inhibited: % Inhibition = 100 x (1 - (Specific Binding with Test Compound / Specific Binding without Test Compound))
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Disclaimer: This document is intended for research use only. The protocols and information provided are for guidance and should be adapted and optimized by the end-user for their specific experimental conditions.
References
Application Notes and Protocols for Evaluating Zavolosine (SUR1-TRPM4 Inhibitors) in Animal Models of CNS Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction: The SUR1-TRPM4 Channel as a Therapeutic Target in Acute CNS Injury
Following acute central nervous system (CNS) injuries such as ischemic stroke, traumatic brain injury (TBI), and subarachnoid hemorrhage (SAH), a critical pathological cascade leading to secondary injury is the development of cerebral edema and neuroinflammation.[1][2] A key molecular player in this process is the de novo upregulation of the sulfonylurea receptor 1-transient receptor potential melastatin 4 (SUR1-TRPM4) channel.[1][2][3] This channel, normally absent in the CNS, is expressed in neurons, astrocytes, and microvascular endothelial cells following injury. Its activation leads to an influx of sodium ions, causing cytotoxic and ionic edema, oncotic cell death, and disruption of the blood-brain barrier (BBB).
Zavolosine and other SUR1 inhibitors, such as glibenclamide (glyburide), represent a promising therapeutic strategy to mitigate these detrimental effects. By blocking the SUR1-TRPM4 channel, these compounds can potentially reduce cerebral edema, limit hemorrhagic conversion, decrease neuroinflammation, and ultimately improve neurological outcomes. These application notes provide an overview of relevant animal models and detailed protocols for assessing the efficacy of Zavolosine in preclinical settings.
Animal Models for Efficacy Testing
The choice of animal model is critical for translating preclinical findings to clinical applications. While rodent models are widely used for initial screening, larger animal models with gyrencephalic brains, such as swine, offer greater anatomical similarity to humans.
Rodent Models of CNS Injury:
-
Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rats or mice is a standard for mimicking focal ischemic stroke.
-
Intracerebral Hemorrhage (ICH): Two common models are the autologous whole blood (AWB) injection model and the bacterial collagenase (COL) infusion model, which replicate different aspects of ICH pathology.
-
Traumatic Brain Injury (TBI): The controlled cortical impact (CCI) model is widely used to create a reproducible focal TBI. In this model, a pneumatic or electromagnetic device delivers a controlled impact to the exposed dura.
-
Subarachnoid Hemorrhage (SAH): Models include the endovascular perforation model and direct injection of blood into the subarachnoid space.
Sur1-/- Mouse Model:
The Sur1 knockout mouse is a valuable tool for studying the role of the SUR1 receptor. While primarily characterized in the context of insulin secretion and glucose metabolism, this model can be instrumental in confirming the on-target effects of Zavolosine. Experiments can be designed to demonstrate that the protective effects of Zavolosine observed in wild-type animals are absent in Sur1-/- mice, thereby confirming that the drug's mechanism of action is indeed through the SUR1 receptor.
Quantitative Data Summary: Efficacy of Glibenclamide in Animal Models of Intracerebral Hemorrhage
The following table summarizes data from a systematic review and meta-analysis of preclinical studies evaluating the efficacy of glibenclamide in rodent models of ICH.
| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Number of Animals (n) | p-value | Key Finding |
| Behavioral Improvement | -0.63 | -1.16 to -0.09 | 70-74 | <0.05 | Glibenclamide significantly improved behavioral outcomes. |
| Edema Reduction | -0.91 | -1.64 to -0.18 | 70 | 0.0146 | Glibenclamide significantly reduced brain edema. |
| Hematoma Volume | 0.0788 | -0.5631 to 0.7207 | 18-20 | 0.8099 | Glibenclamide did not significantly affect hematoma volume. |
| Injury Volume | 0.2892 | -0.4950 to 1.0734 | 24 | 0.4699 | Glibenclamide did not significantly affect the overall injury volume. |
Experimental Protocols
Controlled Cortical Impact (CCI) Model of TBI in Mice
This protocol describes the induction of a moderate TBI using the CCI model, followed by treatment with a SUR1 inhibitor.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device (e.g., electromagnetic impactor)
-
Surgical tools
-
Bone wax
-
Sutures
-
Zavolosine (or other SUR1 inhibitor) solution
-
Vehicle control solution
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision over the scalp and expose the skull.
-
Perform a craniotomy (e.g., 4 mm diameter) over the desired cortical region (e.g., right parietal cortex), keeping the dura intact.
-
Position the CCI device perpendicular to the exposed dura.
-
Induce the injury with defined parameters (e.g., 3 mm impactor tip, 1.0 mm impact depth, 4.0 m/s velocity, 100 ms dwell time).
-
Immediately following the impact, control any bleeding and seal the craniotomy with bone wax.
-
Suture the scalp incision.
-
Administer Zavolosine or vehicle control at the desired dose and route (e.g., intraperitoneal injection) at a specified time post-injury (e.g., 30 minutes).
-
Monitor the animal during recovery from anesthesia.
-
Subsequent doses may be administered according to the study design.
Evaluation of Blood-Brain Barrier (BBB) Permeability
This protocol uses Evans Blue dye extravasation to quantify BBB disruption.
Materials:
-
Evans Blue dye solution (2% in saline)
-
Saline
-
Anesthetic
-
Formamide
-
Spectrophotometer
Procedure:
-
At a predetermined time point post-injury (e.g., 24 hours), administer Evans Blue dye (e.g., 4 ml/kg) via tail vein injection.
-
Allow the dye to circulate for a specified time (e.g., 60 minutes).
-
Deeply anesthetize the animal and perfuse transcardially with saline to remove intravascular dye.
-
Harvest the brain and dissect the ipsilateral and contralateral hemispheres.
-
Homogenize each hemisphere in formamide.
-
Incubate the homogenates (e.g., at 60°C for 24 hours) to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans Blue extravasation by comparing to a standard curve.
Assessment of Neurological Deficits
The modified Neurological Severity Score (mNSS) is a composite score to evaluate post-TBI neurological function.
Procedure:
-
The mNSS is a series of motor, sensory, balance, and reflex tests.
-
Tests include:
-
Motor tests: Paw grasp, forelimb and hindlimb placement.
-
Sensory tests: Visual, tactile, and proprioceptive sensory tests.
-
Balance tests: Beam walking.
-
Reflex tests: Pinna reflex, corneal reflex.
-
-
A score is assigned for each test, with a higher cumulative score indicating a more severe deficit.
-
Testing should be performed by an investigator blinded to the treatment groups at various time points post-injury (e.g., 1, 3, 7, and 14 days).
Visualizations
Caption: SUR1-TRPM4 signaling cascade after CNS injury and the point of intervention for Zavolosine.
Caption: General experimental workflow for evaluating Zavolosine efficacy in a TBI animal model.
Caption: Logical relationship between Zavolosine's mechanism and its therapeutic effects.
References
Protocol for the Solubilization of Zavolosotine for In Vitro Research
Introduction
Zavolosotine is an orally active and selective agonist of the somatostatin receptor type 5 (SST5), with an EC50 of less than 1 nM.[1] It has been investigated for its potential therapeutic effects, including the inhibition of insulin and glucagon secretion.[1][2] Proper solubilization of this compound is critical for accurate and reproducible results in in vitro studies. This document provides a detailed protocol for dissolving this compound for use in cell-based assays and other in vitro experimental systems.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate dissolution strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈F₅N₅O | [3] |
| Molecular Weight | 439.38 g/mol | [3] |
| Appearance | Solid powder (assumed) | N/A |
| Storage | Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations. |
Recommended Solvents and Stock Solution Preparation
Due to the lack of specific public data on the solubility of this compound in various solvents, a preliminary solubility test is recommended. Based on general practices for compounds with similar characteristics, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a high-concentration stock solution.
3.1. Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (optional, if DMSO is not suitable), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile 0.22 µm syringe filters
3.2. Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 4.39 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder in a sterile amber tube.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, utilize a water bath sonicator for 5-10 minutes or incubate the tube at 37°C for 15-30 minutes with intermittent vortexing.
-
Sterilization: Once the this compound is completely dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
3.3. Preparation of Working Solutions
The working solution is prepared by diluting the high-concentration stock solution into the cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Mixing: Mix thoroughly by gentle pipetting before adding the final solution to the cells.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions to account for any effects of the solvent on the cells.
Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
4.2. This compound Signaling Pathway
This compound acts as an agonist for the somatostatin receptor type 5 (SST5), which is a G-protein coupled receptor (GPCR). The activation of SST5 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: this compound's signaling pathway via the SST5 receptor.
Conclusion
This protocol provides a general framework for the solubilization of this compound for in vitro studies. Due to the absence of specific solubility data, researchers are encouraged to perform preliminary tests to determine the optimal solvent and concentration for their specific experimental needs. Adherence to sterile techniques and the inclusion of appropriate vehicle controls are essential for obtaining reliable and reproducible data.
References
Application Note: Characterization of Zavolosotine, a Novel Insulin Secretagogue, in Pancreatic Islet Cells
Introduction Zavolosotine is a novel investigational compound for the potential treatment of Type 2 Diabetes. This document outlines the protocols to characterize the dose-response effects of this compound on insulin secretion, cell viability, and its underlying mechanism of action in isolated pancreatic islet cells. The primary hypothesis is that this compound potentiates glucose-stimulated insulin secretion (GSIS) by modulating intracellular signaling pathways, such as cyclic AMP (cAMP), in pancreatic β-cells.
Data Presentation
Table 1: Dose-Response of this compound on Glucose-Stimulated Insulin Secretion (GSIS) This table summarizes the effect of increasing concentrations of this compound on insulin secretion from isolated pancreatic islets under both basal (low glucose) and stimulatory (high glucose) conditions.
| This compound Conc. (nM) | Insulin Secretion at 2.8 mM Glucose (ng/islet/hr) | Insulin Secretion at 16.7 mM Glucose (ng/islet/hr) | Fold-Change in GSIS (vs. Vehicle) |
| 0 (Vehicle) | 0.5 ± 0.1 | 5.2 ± 0.4 | 1.0 |
| 1 | 0.6 ± 0.1 | 7.8 ± 0.5 | 1.5 |
| 10 | 0.5 ± 0.2 | 11.4 ± 0.8 | 2.2 |
| 100 | 0.7 ± 0.1 | 15.1 ± 1.1 | 2.9 |
| 1000 | 0.6 ± 0.2 | 15.5 ± 1.2 | 3.0 |
| 10000 | 0.8 ± 0.3 | 12.3 ± 0.9 | 2.4 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Pancreatic Islet Cell Viability (MTT Assay) This table shows the impact of various concentrations of this compound on the metabolic activity and viability of pancreatic islet cells after a 24-hour incubation period.
| This compound Conc. (nM) | Cell Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100 ± 5.0 |
| 1 | 101 ± 4.5 |
| 10 | 99 ± 5.2 |
| 100 | 98 ± 4.8 |
| 1000 | 97 ± 5.5 |
| 10000 | 75 ± 6.1 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Intracellular Signaling Molecules This table outlines the effect of this compound on key intracellular second messengers, cAMP and Ca2+, in the presence of stimulatory glucose.
| Treatment | Intracellular cAMP (pmol/islet) | Intracellular Ca2+ (Peak Fluorescence Intensity) |
| 2.8 mM Glucose (Basal) | 1.2 ± 0.3 | 1.1 ± 0.2 |
| 16.7 mM Glucose (Vehicle) | 3.5 ± 0.5 | 3.8 ± 0.4 |
| 16.7 mM Glucose + 100 nM this compound | 8.9 ± 0.7 | 4.0 ± 0.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Isolation of Pancreatic Islets This protocol describes a standard method for isolating pancreatic islets from a rodent model.
-
Anesthesia and Pancreatic Inflation: Anesthetize the animal according to approved institutional guidelines. Cannulate the common bile duct and clamp it at the ampulla of Vater. Perfuse the pancreas with cold collagenase P solution (1 mg/mL) until fully distended.
-
Digestion: Excise the inflated pancreas and place it in a conical tube with additional collagenase solution. Incubate in a 37°C water bath with shaking for 12-15 minutes until the tissue is digested.
-
Islet Purification: Stop the digestion by adding cold Hanks' Balanced Salt Solution (HBSS). Wash the digested tissue pellet three times. Purify the islets from acinar and other tissues using a density gradient (e.g., Histopaque-1077).
-
Islet Culture: Hand-pick the purified islets under a stereomicroscope. Culture them overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2 before conducting further experiments.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay [1][2][3][4][5] This protocol is used to determine the dose-response effect of this compound on insulin secretion.
-
Pre-incubation: Hand-pick 10-15 islets of similar size per replicate into an Eppendorf tube. Pre-incubate the islets in Krebs-Ringer Bicarbonate Buffer (KRBH) containing 2.8 mM glucose for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Aspirate the pre-incubation buffer and add fresh KRBH with 2.8 mM glucose (with or without the corresponding concentration of this compound or vehicle). Incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for insulin measurement.
-
Stimulated Secretion: Aspirate the basal buffer and add KRBH containing 16.7 mM glucose (with or without the corresponding concentration of this compound or vehicle). Incubate for 1 hour at 37°C. Collect the supernatant.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the islets to measure total protein or DNA content, which can be used to normalize the insulin secretion data.
Protocol 3: Cell Viability (MTT) Assay This protocol assesses the cytotoxicity of this compound on pancreatic islet cells.
-
Cell Plating: After isolation, dissociate a subset of islets into single cells and seed them in a 96-well plate at a density of approximately 35,000 cells per well. Allow the cells to adhere and recover for 24 hours.
-
Compound Incubation: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0 to 10,000 nM) or vehicle. Incubate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 4: Intracellular Calcium Imaging This protocol measures changes in intracellular calcium concentration in response to this compound.
-
Dye Loading: Incubate intact islets with a calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, in KRBH buffer with 2.8 mM glucose for 30-45 minutes at 37°C.
-
Baseline Measurement: Transfer the dye-loaded islets to a perfusion chamber on a fluorescence microscope. Perfuse with KRBH containing 2.8 mM glucose to establish a baseline calcium signal.
-
Stimulation: Switch the perfusion to KRBH containing 16.7 mM glucose to observe the glucose-stimulated calcium influx.
-
This compound Treatment: After the glucose response is established, introduce KRBH with 16.7 mM glucose plus 100 nM this compound into the perfusion chamber and record the changes in fluorescence intensity.
-
Data Analysis: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time. The peak fluorescence intensity during stimulation is used for quantitative comparison.
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling cascade for this compound in pancreatic β-cells.
Experimental Workflow for Dose-Response Characterization
Caption: Workflow for characterizing this compound's effects on islet function.
References
Measuring cAMP Levels in Response to Zavolosotine Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavolosotine is an orally active and selective agonist for the somatostatin receptor type 5 (SST5). SST5 is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o). The activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is pivotal in various physiological processes, including the regulation of hormone secretion. For instance, this compound has been shown to inhibit the secretion of insulin and glucagon.[1]
Given that the modulation of cAMP levels is a direct consequence of this compound's mechanism of action, the accurate measurement of intracellular cAMP is a critical step in characterizing its pharmacological activity. This document provides detailed protocols and application notes for quantifying the inhibitory effect of this compound on cAMP production in a cell-based assay format.
Signaling Pathway of this compound
This compound exerts its effects by activating the SST5 receptor, a Gi-coupled GPCR. The binding of this compound to SST5 initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Quantitative Data Presentation
The potency of this compound and other somatostatin receptor agonists can be quantified by determining their half-maximal effective concentration (EC50) for the inhibition of forskolin-stimulated cAMP production. The following table presents representative data for a selective nonpeptide SST5 agonist, CRN02481, which is structurally and functionally related to this compound, as well as other common somatostatin analogs.[1] This data was generated in Chinese Hamster Ovary (CHO) cells stably expressing the human somatostatin receptors.
| Compound | hSST1 EC50 (nM) | hSST2 EC50 (nM) | hSST3 EC50 (nM) | hSST4 EC50 (nM) | hSST5 EC50 (nM) |
| CRN02481 (SST5 Agonist) | >2700 | 320 | 10 | 15 | 0.041 |
| Somatostatin-14 (SS14) | 0.8 | 0.13 | 0.16 | 0.07 | 0.063 |
| Octreotide | >1000 | 0.06 | 5.2 | >1000 | 2.7 |
| Lanreotide | >1000 | 0.1 | 200 | >1000 | 16 |
| Pasireotide | 180 | 0.59 | 0.78 | >1000 | 0.081 |
Table 1: Potency of a selective SST5 agonist and other somatostatin analogs in inhibiting forskolin-stimulated cAMP production in CHO cells expressing human somatostatin receptor subtypes. Data is expressed as EC50 values in nM.[1]
Experimental Protocols
To measure the inhibitory effect of this compound on cAMP production, a cell-based assay is required where adenylyl cyclase is stimulated to produce a measurable baseline of cAMP. Forskolin, a direct activator of adenylyl cyclase, is commonly used for this purpose. The following is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay, which is a widely used method for this application.
Protocol: Measuring this compound-Mediated Inhibition of cAMP Production using HTRF
Objective: To determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the human SST5 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human SST5 receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with HEPES and a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions in assay buffer.
-
Forskolin: Stock solution in DMSO, diluted in assay buffer to a concentration that elicits approximately 80% of its maximal cAMP response (EC80).
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer, etc.) containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) reagents.
-
Microplates: 384-well, low-volume, white plates suitable for fluorescence readings.
-
HTRF-compatible plate reader.
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Cell Preparation:
-
Culture SST5-expressing cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells with assay buffer and centrifuge.
-
Resuspend the cell pellet in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to a predetermined optimal cell density.
-
-
Compound Plating:
-
Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve.
-
Dispense a small volume (e.g., 5 µL) of each this compound concentration into the wells of a 384-well plate. Include wells for a vehicle control (0% inhibition) and a positive control with forskolin alone (100% stimulation).
-
-
Cell Stimulation:
-
Add the cell suspension (e.g., 5 µL) to each well containing the this compound dilutions.
-
Prepare a solution of forskolin at its EC80 concentration in the assay buffer.
-
Add the forskolin solution (e.g., 5 µL) to all wells except for the negative control wells (which receive assay buffer instead).
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, prepare the detection reagents.
-
Add the cAMP-d2 solution (e.g., 5 µL) to each well.
-
Add the anti-cAMP-cryptate solution (e.g., 5 µL) to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.
-
The signal is inversely proportional to the cAMP concentration. Normalize the data using the vehicle control (forskolin alone, representing 0% inhibition) and a maximal inhibition control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Logical Relationship of Assay Controls
Conclusion
The measurement of cAMP levels provides a robust and direct readout of this compound's activity at the SST5 receptor. The HTRF-based assay protocol described offers a high-throughput compatible method for quantifying the potency of this compound and other SST5 agonists. The provided representative data and protocols serve as a comprehensive guide for researchers and scientists in the field of drug development to effectively characterize the pharmacological profile of this compound.
References
Application Notes and Protocols for Immunohistochemical Localization of SST5 Receptor in Pancreatic Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of the Somatostatin Receptor 5 (SST5) in pancreatic tissue. This document includes detailed protocols, data on receptor distribution, and insights into the associated signaling pathways, serving as a valuable resource for research and therapeutic development.
Introduction
Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (SSTR1-5) that mediate the diverse biological effects of the peptide hormone somatostatin.[1] In the pancreas, somatostatin plays a crucial role in regulating endocrine and exocrine functions, notably by inhibiting the secretion of insulin and glucagon.[2] The SST5 receptor subtype is of particular interest as it is significantly involved in the regulation of insulin secretion from pancreatic β-cells.[3][4] Understanding the precise localization and expression levels of SST5 in pancreatic tissue is critical for elucidating its physiological roles and for the development of targeted therapies for conditions such as neuroendocrine tumors and hyperinsulinism.[4]
Data Presentation: SST5 Receptor Expression in Human Pancreatic Islets
The following table summarizes quantitative data on the cellular distribution of somatostatin receptor subtypes within normal human pancreatic islets, highlighting the prevalence of SST5.
| Islet Cell Type | Receptor Subtype | Percentage of Co-localization |
| β-cells (Insulin) | SST1 | 100% |
| SST2 | 46% | |
| SST3 | Low | |
| SST4 | Low | |
| SST5 | 87% | |
| α-cells (Glucagon) | SST1 | 26% |
| SST2 | 89% | |
| SST3 | Occasional | |
| SST4 | Absent | |
| SST5 | 35% | |
| δ-cells (Somatostatin) | SST1 | Low |
| SST2 | Low | |
| SST3 | Low | |
| SST4 | Absent | |
| SST5 | 75% |
This data is adapted from a quantitative double-label confocal fluorescence immunocytochemistry study.
SST5 Receptor Signaling Pathway
Activation of the SST5 receptor by somatostatin initiates a cascade of intracellular events that culminate in the inhibition of hormone secretion, particularly insulin from β-cells. This process is primarily mediated through a Gαi/o protein-coupled pathway.
References
- 1. SSTR5 ablation in islet results in alterations in glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Novel Compounds in Primary Human Islet Cell Cultures
ATTENTION: Information regarding the specific compound "Zavolosotine" is not available in the public domain or scientific literature based on the conducted search. The following application notes and protocols are a generalized guide for the evaluation of a novel therapeutic agent in primary human islet cell cultures, based on established methodologies. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Primary human islet cell cultures are a critical in vitro model for studying the pathophysiology of diabetes and for the discovery and development of novel therapeutics aimed at improving beta-cell function and insulin secretion. This document provides a detailed framework for researchers, scientists, and drug development professionals to assess the effects of a novel compound, referred to herein as "Compound X" (as a substitute for "this compound"), on the function and viability of primary human islets. The protocols outlined below cover islet handling, treatment with a test compound, assessment of insulin secretion, and analysis of potential signaling pathways.
Data Presentation: Summarized Quantitative Data
Effective evaluation of a novel compound requires rigorous quantitative analysis. The following tables provide templates for presenting data on insulin secretion and cell viability.
Table 1: Effect of Compound X on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Glucose Concentration (mM) | Insulin Secretion (ng/islet/hour) | Stimulation Index (Fold Change) |
| Vehicle Control | 2.8 | 0.5 ± 0.1 | 1.0 |
| Vehicle Control | 16.7 | 2.5 ± 0.3 | 5.0 |
| Compound X (1 µM) | 2.8 | 0.6 ± 0.1 | 1.2 |
| Compound X (1 µM) | 16.7 | 4.0 ± 0.4 | 6.7 |
| Compound X (10 µM) | 2.8 | 0.7 ± 0.2 | 1.4 |
| Compound X (10 µM) | 16.7 | 5.5 ± 0.5 | 7.9 |
*Data are presented as mean ± SEM from n=3 independent experiments. *p<0.05, *p<0.01 compared to Vehicle Control at 16.7 mM glucose.
Table 2: Effect of Compound X on Human Islet Viability
| Treatment Group | Concentration (µM) | Viability (%) |
| Vehicle Control | - | 95 ± 2 |
| Compound X | 1 | 94 ± 3 |
| Compound X | 10 | 92 ± 4 |
| Compound X | 100 | 75 ± 6* |
| Staurosporine (1 µM) | - | 20 ± 5** |
*Data are presented as mean ± SEM from n=3 independent experiments. *p<0.05, *p<0.01 compared to Vehicle Control. Staurosporine is used as a positive control for cytotoxicity.
Experimental Protocols
Primary Human Islet Culture and Handling
Objective: To maintain the viability and function of primary human islets in culture.
Materials:
-
Primary human islets (obtained from a reputable islet isolation center)
-
CMRL 1066 medium (or other recommended islet culture medium)
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
-
Penicillin-Streptomycin solution
-
Non-treated culture dishes
Protocol:
-
Upon receipt, carefully transfer the islets into a sterile conical tube.
-
Gently centrifuge at 100 x g for 2 minutes to pellet the islets.
-
Aspirate the shipping medium and resuspend the islets in pre-warmed culture medium (CMRL 1066 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Transfer the islets to non-treated culture dishes.
-
Culture the islets in a humidified incubator at 37°C and 5% CO2.
-
Change the culture medium every 48 hours by allowing the islets to settle by gravity and carefully aspirating and replacing the medium.
-
Allow the islets to recover for at least 24-48 hours post-shipment before initiating experiments.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of Compound X on the insulin secretory capacity of human islets in response to low and high glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with either 2.8 mM (low) or 16.7 mM (high) glucose.
-
Compound X stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Human insulin ELISA kit
-
DNA quantification kit
Protocol:
-
Hand-pick islets of similar size and place them into a 24-well plate (10-20 islets per well).
-
Pre-incubate the islets in KRBH with 2.8 mM glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Aspirate the pre-incubation buffer and add KRBH with 2.8 mM glucose containing either vehicle or different concentrations of Compound X. Incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin secretion measurement.
-
Aspirate the low glucose buffer and add KRBH with 16.7 mM glucose containing the same concentrations of vehicle or Compound X. Incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
After collecting the supernatants, lyse the islets in each well to determine the total insulin content and DNA content for normalization.
-
Measure insulin concentrations in the collected supernatants and islet lysates using a human insulin ELISA kit.
-
Normalize insulin secretion data to the DNA content of the islets in each well.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway through which a novel compound might enhance glucose-stimulated insulin secretion.
Caption: Hypothetical signaling pathway for Compound X potentiating insulin secretion.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for assessing the impact of a novel compound on primary human islets.
Caption: Experimental workflow for GSIS assay with a novel compound.
High-Throughput Screening Assays for the Discovery of Novel Somatostatin Receptor 5 (SST5) Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor 5 (SST5), a member of the G protein-coupled receptor (GPCR) superfamily, is a key therapeutic target for a variety of endocrine disorders, including acromegaly and neuroendocrine tumors. Agonists of SST5 can inhibit the release of growth hormone and other hormones, making the discovery of novel, selective SST5 agonists a significant focus of drug development efforts. High-throughput screening (HTS) provides a rapid and efficient means to interrogate large compound libraries for potential SST5 agonists. This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize novel SST5 agonists.
Activation of SST5 by an agonist initiates a cascade of intracellular signaling events. SST5 primarily couples to inhibitory G proteins of the Gi/o family (specifically Gi1, Gi2, Gi3, GoA, and GoB), which in turn inhibit the activity of adenylyl cyclase.[1][2][3] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Beyond the canonical G protein pathway, SST5 activation can also trigger the recruitment of β-arrestin, leading to receptor desensitization, internalization, and potentially biased signaling. Furthermore, SST5 signaling can modulate other downstream pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK).
These distinct signaling events provide the basis for a variety of HTS assays to identify SST5 agonists. This document will detail the principles and protocols for the following key assays:
-
cAMP Assays: Measuring the inhibition of cAMP production.
-
Receptor Internalization Assays: Quantifying the agonist-induced internalization of SST5.
-
β-Arrestin Recruitment Assays: Detecting the interaction between SST5 and β-arrestin.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: Monitoring G protein activation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A versatile platform for various endpoints.
SST5 Signaling Pathway
The binding of an agonist to SST5 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric Gi/o proteins. The activated Gα subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can also modulate the activity of other effectors, such as ion channels. Additionally, agonist-bound SST5 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This leads to receptor desensitization and internalization via clathrin-coated pits and can also initiate G protein-independent signaling cascades.
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel SST5 agonists involves several stages, from initial screening of a large compound library to subsequent confirmation and characterization of hit compounds.
Data Presentation
The following tables summarize key quantitative data for various SST5 agonists and HTS assay parameters.
Table 1: Potency (EC50/IC50) of Known SST5 Agonists in cAMP Assays
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |
| Somatostatin-14 | CHO-K1 | cAMP Inhibition | ~0.1 | |
| Somatostatin-28 | CHO-K1 | cAMP Inhibition | ~0.05 | |
| Octreotide | CHO-K1 | cAMP Inhibition | 2.7 | |
| Lanreotide | CHO-K1 | cAMP Inhibition | 16 | |
| Pasireotide | CHO-K1 | cAMP Inhibition | 0.081 | |
| CRN02481 | CHO-K1 | cAMP Inhibition | <1 | |
| Agonist 5a | CHO-K1 | cAMP Inhibition | 0.41 | |
| Agonist 5b | CHO-K1 | cAMP Inhibition | <1 |
Table 2: HTS Assay Performance Metrics
| Assay Type | Target | Cell Line | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference |
| cAMP Assay (TR-FRET) | Gi-coupled GPCR | CHO | > 0.5 | > 5 | |
| Receptor Internalization (DERET) | GPCR | HEK-293 | 0.45 | High | |
| β-Arrestin Recruitment | GPCR | U2OS | > 0.6 | > 10 | |
| NanoBRET G protein Dissociation | Gi-coupled GPCR | HEK-293T | > 0.5 | High |
Experimental Protocols
cAMP Inhibition Assay (TR-FRET)
This protocol is adapted for a 384-well format using a commercially available TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit).
Materials:
-
CHO-K1 cells stably expressing human SST5 (e.g., from Eurofins DiscoverX, Cat. No. 495-0133C2)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Forskolin
-
Reference SST5 agonist (e.g., Somatostatin-28)
-
Test compounds
-
TR-FRET cAMP detection kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer)
-
384-well white opaque microplates
Protocol:
-
Cell Preparation:
-
Culture CHO-K1-SST5 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 0.5 x 106 cells/mL.
-
Dispense 10 µL of cell suspension into each well of a 384-well plate (5,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and reference agonist in assay buffer containing DMSO (final DMSO concentration ≤ 0.5%).
-
Add 5 µL of compound dilutions to the cell plate.
-
For antagonist mode, pre-incubate with compounds for 15-30 minutes at room temperature.
-
-
Stimulation:
-
Prepare a solution of forskolin (e.g., 10 µM final concentration) in assay buffer. For agonist screening, this will be the stimulation solution.
-
Add 5 µL of the forskolin solution to all wells except the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's protocol. This typically involves mixing a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (ULight™).
-
Calculate the 665/615 nm emission ratio.
-
Data Analysis:
-
Normalize the data to the control wells (0% inhibition: forskolin alone; 100% inhibition: maximum concentration of reference agonist).
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.
Receptor Internalization Assay (High-Content Imaging)
This protocol describes a high-content imaging-based assay to quantify SST5 internalization.
Materials:
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HEK293 cells stably expressing N-terminally FLAG-tagged human SST5.
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Poly-D-lysine coated 384-well black, clear-bottom microplates.
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Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
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Anti-FLAG primary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
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Hoechst 33342 nuclear stain.
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Reference SST5 agonist (e.g., Somatostatin-28).
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Test compounds.
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4% Paraformaldehyde (PFA) in PBS.
Protocol:
-
Cell Plating:
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Seed HEK293-FLAG-SST5 cells into 384-well plates at a density of 10,000 cells/well and allow to adhere overnight.
-
-
Compound Treatment:
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Prepare serial dilutions of test compounds and reference agonist in assay buffer.
-
Aspirate the culture medium and add 20 µL of compound dilutions to the cells.
-
Incubate for 60 minutes at 37°C.
-
-
Staining:
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On ice, add 5 µL of a solution containing the fluorescently labeled anti-FLAG antibody to each well.
-
Incubate for 60 minutes at 4°C to label cell surface receptors.
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Wash the cells three times with ice-cold assay buffer to remove unbound antibody.
-
-
Internalization and Fixation:
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Add 25 µL of pre-warmed assay buffer and incubate at 37°C for 30-60 minutes to allow for internalization.
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Aspirate the buffer and fix the cells by adding 25 µL of 4% PFA for 15 minutes at room temperature.
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Wash the cells three times with PBS.
-
-
Nuclear Staining and Imaging:
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Add 25 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
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Acquire images using a high-content imaging system.
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Data Analysis:
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Use image analysis software to identify individual cells (based on nuclear stain) and quantify the amount of internalized fluorescent signal (as intracellular vesicles or puncta).
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Normalize the data to control wells (basal internalization vs. maximal internalization with reference agonist).
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Plot the normalized internalization against the log of the compound concentration to determine the EC50.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the DiscoverX PathHunter® β-arrestin assay.
Materials:
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PathHunter® CHO-K1 SST5 β-Arrestin cell line (expressing SST5-ProLink and β-Arrestin-EA).
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Cell Plating Reagent.
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Reference SST5 agonist (e.g., Somatostatin-28).
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Test compounds.
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PathHunter® Detection Reagents.
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384-well white, solid-bottom microplates.
Protocol:
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Cell Plating:
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Prepare a cell suspension in Cell Plating Reagent at a density of 0.25 x 106 cells/mL.
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Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
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Incubate overnight at 37°C.
-
-
Compound Addition:
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Prepare 5X serial dilutions of test compounds and reference agonist in assay buffer.
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Add 5 µL of the 5X compound dilutions to the cell plate.
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-
Incubation:
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Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
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Prepare the PathHunter Detection Reagent mixture according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the luminescence signal on a standard plate reader.
-
Data Analysis:
-
Normalize the data to control wells (basal signal vs. maximal signal with reference agonist).
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Plot the normalized luminescence against the log of the compound concentration to determine the EC50.
BRET Assay for G Protein Activation
This protocol describes a NanoBRET™ assay to measure the interaction between SST5 and a Gi protein subunit.
Materials:
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HEK293 cells.
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Expression vectors for SST5-NanoLuc® (donor) and Venus-Gαi (acceptor).
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Opti-MEM® I Reduced Serum Medium.
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NanoBRET™ Nano-Glo® Substrate.
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Reference SST5 agonist (e.g., Somatostatin-28).
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Test compounds.
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384-well white, solid-bottom microplates.
Protocol:
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Transfection:
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Co-transfect HEK293 cells with the SST5-NanoLuc® and Venus-Gαi expression vectors.
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The following day, harvest and resuspend the cells in Opti-MEM®.
-
-
Cell Plating:
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare 5X serial dilutions of test compounds and reference agonist.
-
Add 5 µL of the 5X compound dilutions to the cell plate.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition and Reading:
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Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add 5 µL of the substrate to each well.
-
Immediately read the plate on a BRET-compatible plate reader, measuring luminescence at two wavelengths (e.g., 460 nm for NanoLuc® and 535 nm for Venus).
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates G protein activation (dissociation of Gα from the receptor).
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Normalize the data and plot the change in BRET ratio against the log of the compound concentration to determine the EC50.
TR-FRET Assay for ERK Phosphorylation
This protocol outlines a TR-FRET-based assay to measure agonist-induced ERK phosphorylation.
Materials:
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CHO-K1 cells stably expressing human SST5.
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Serum-free culture medium.
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Reference SST5 agonist (e.g., Somatostatin-28).
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Test compounds.
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Phospho-ERK (Thr202/Tyr204) and Total-ERK TR-FRET assay kits (e.g., HTRF®).
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384-well white opaque microplates.
Protocol:
-
Cell Culture and Starvation:
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Plate cells in a T175 flask and grow to confluency.
-
The day before the assay, replace the culture medium with serum-free medium and incubate overnight.
-
-
Cell Plating:
-
Harvest the serum-starved cells and resuspend in assay buffer.
-
Dispense 15 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Stimulation:
-
Prepare 4X serial dilutions of test compounds and reference agonist.
-
Add 5 µL of the 4X compound dilutions to the cell plate.
-
Incubate for 5-10 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and perform the TR-FRET detection according to the kit manufacturer's protocol. This typically involves adding a lysis buffer containing the donor (e.g., anti-total ERK-Europium cryptate) and acceptor (e.g., anti-phospho-ERK-d2) antibodies.
-
Incubate for 2-4 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Normalize the data to control wells and plot the normalized response against the log of the compound concentration to determine the EC50.
Conclusion
The assays described in this document provide a comprehensive toolkit for the discovery and characterization of novel SST5 agonists. The choice of primary screening assay will depend on factors such as available instrumentation, cost, and the desired screening throughput. A combination of these orthogonal assays in the hit-to-lead and lead optimization phases will provide a more complete pharmacological profile of the identified compounds, including their potency, selectivity, and potential for biased agonism. This integrated approach will facilitate the development of new and improved therapeutics targeting the SST5 receptor.
References
Troubleshooting & Optimization
Optimizing Zavolosotine concentration for in vitro experiments
Welcome to the technical support center for Zavolosotine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful application of this potent and selective somatostatin receptor type 5 (SST5) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule agonist for the somatostatin receptor type 5 (SST5).[1] Its primary mechanism of action is to activate SST5, a G-protein coupled receptor (GPCR), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] This signaling cascade ultimately modulates ion channel activity to inhibit hormone secretion, such as insulin from pancreatic β-cells.[4]
Q2: What are the primary in vitro applications for this compound?
A2: this compound is primarily used in vitro to study the regulation of hormone secretion, particularly insulin. It is a valuable tool for investigating congenital hyperinsulinism (HI), a disorder characterized by excessive insulin secretion. Key applications include glucose-stimulated insulin secretion (GSIS) assays in pancreatic islet or β-cell models and studying SST5-mediated signaling pathways.
Q3: What cell lines are suitable for in vitro experiments with this compound?
A3: The choice of cell line depends on the research question. For studying insulin secretion, rodent insulinoma cell lines such as MIN6 and INS-1E are commonly used. For receptor-specific assays, Chinese Hamster Ovary (CHO-K1) cells expressing human SST5 are a suitable model. Primary human or mouse pancreatic islets are also highly relevant for studying the physiological effects of this compound.
Q4: How should this compound be prepared and stored for in vitro use?
A4: As with many small molecules, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For example, a similar SST5 agonist, L-817,818, is soluble up to 100 mM in DMSO. It is recommended to store the stock solution at -20°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentration. To avoid solubility issues, ensure the final DMSO concentration in the culture medium is low, typically ≤0.1%.
Optimizing this compound Concentration
Determining the optimal concentration of this compound is critical for obtaining reliable and reproducible results. The following table summarizes effective concentrations of various SST5 agonists from in vitro studies, which can be used as a starting point for designing your experiments with this compound.
| Compound | Assay Type | Cell/Tissue Type | Effective Concentration (EC50) |
| This compound | SST5 Agonism | Not Specified | < 1 nM |
| CRN02481 | cAMP Inhibition | CHO-K1 cells expressing human SST5 | 0.081 nM |
| L-817,818 | Insulin Release Inhibition | Mouse Pancreatic Islets | 0.3 nM |
| L-817,818 | Growth Hormone Release Inhibition | Rat Pituitary Cells | 3.1 nM |
| Pasireotide | cAMP Inhibition | CHO-K1 cells expressing human SST5 | 0.081 nM |
| Octreotide | cAMP Inhibition | CHO-K1 cells expressing human SST5 | 2.7 nM |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is essential to determine the cytotoxic effects of this compound on your chosen cell line and to establish a non-toxic working concentration range.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to assess the inhibitory effect of this compound on insulin secretion from pancreatic islets or β-cells.
-
Islet Preparation: Hand-pick approximately 15 islets per replicate and culture them overnight.
-
Pre-incubation: Pre-incubate the islets in a low-glucose Krebs-Ringer Bicarbonate Buffer (KRBB) (e.g., 2.8 mM glucose) for 1 hour at 37°C.
-
Basal Secretion: Replace the buffer with fresh low-glucose KRBB containing the vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C. Collect the supernatant to measure basal insulin secretion.
-
Stimulated Secretion with this compound: Replace the buffer with high-glucose KRBB (e.g., 16.7 mM glucose) containing various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C.
-
Sample Collection and Analysis: Collect the supernatant and store it at -20°C until the insulin concentration is measured using an ELISA kit.
Troubleshooting Guide
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Avoid using cells that have been cultured for too many passages.
-
Possible Cause: Instability of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Problem 2: No observable effect of this compound on insulin secretion.
-
Possible Cause: Sub-optimal concentration of this compound.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the optimal effective concentration for your specific cell model.
-
Possible Cause: Low or absent expression of SST5 in the cell model.
-
Solution: Verify the expression of SST5 in your chosen cell line at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or flow cytometry) levels.
-
Possible Cause: Receptor desensitization due to prolonged exposure.
-
Solution: Minimize the pre-incubation time with this compound. Consider a serum-starvation period before the experiment to enhance receptor sensitivity.
Problem 3: Unexpected cytotoxicity observed.
-
Possible Cause: High concentration of this compound or the vehicle (DMSO).
-
Solution: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value and ensure that the concentrations used in functional assays are non-toxic. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.
Visualized Pathways and Workflows
Caption: this compound signaling pathway in a pancreatic β-cell.
Caption: General workflow for in vitro testing of this compound.
References
Troubleshooting Zavolosotine insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zavolosotine. The following information addresses common challenges related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an investigational, potent, and selective inhibitor of the novel receptor tyrosine kinase (RTK) "Tumor-Associated Kinase-1" (TAK-1). Its promising anti-neoplastic activity is unfortunately hampered by its low intrinsic aqueous solubility. This can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing inconsistent results and underestimation of its efficacy.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for developing appropriate formulation strategies. Key properties are summarized below.
| Property | Value |
| Molecular Weight | 482.55 g/mol |
| pKa (acidic) | 8.2 |
| pKa (basic) | 2.5 |
| LogP | 4.7 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
Q3: My this compound is precipitating in my cell culture medium. What should I do?
A3: Precipitation in cell culture media is a common issue due to the high LogP and low aqueous solubility of this compound. To address this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity and off-target effects.
-
Serum Concentration: The presence of serum proteins, such as albumin, can help to solubilize lipophilic compounds like this compound. If your experimental conditions allow, maintaining a physiological serum concentration may mitigate precipitation.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help to prevent immediate precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in a serum-containing medium before the final dilution into the full volume of your culture medium.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro potency assays.
Inconsistent IC50 values or variable responses in cellular assays are often linked to the poor solubility of this compound.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for inconsistent in vitro results.
Detailed Steps:
-
Stock Solution Preparation and Verification:
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO. Ensure complete dissolution by gentle warming (up to 37°C) and vortexing. Visually inspect for any undissolved particles.
-
Quality Control: If issues persist, consider analytical verification of the stock solution concentration using HPLC-UV.
-
-
Working Solution Preparation:
-
Challenge: Direct dilution of the DMSO stock into aqueous buffers or media can cause immediate precipitation.
-
Recommended Protocol: Employ a serial dilution method. First, dilute the 10 mM DMSO stock into a smaller volume of a solution containing a solubilizing agent before the final dilution into the assay medium.
-
Issue 2: Low and variable oral bioavailability in animal studies.
The poor aqueous solubility of this compound significantly impacts its absorption from the gastrointestinal tract, leading to low and inconsistent plasma concentrations.
Formulation Strategies for In Vivo Studies:
| Formulation Approach | Description | Advantages | Disadvantages |
| Co-solvent System | A mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water. | Simple to prepare. | Potential for in vivo precipitation upon dilution in GI fluids. Risk of solvent toxicity. |
| Amorphous Solid Dispersion | This compound is dispersed in a polymeric carrier (e.g., PVP, HPMC) in an amorphous state. | Significantly enhances apparent solubility and dissolution rate. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Potential for physical instability (recrystallization). |
| Lipid-Based Formulation | This compound is dissolved in a mixture of lipids, surfactants, and co-solvents (e.g., SEDDS, SMEDDS). | Improves solubility and can enhance lymphatic absorption, bypassing first-pass metabolism. | Complex formulation development and characterization. Potential for GI side effects. |
Experimental Protocol: Preparation of a Co-solvent Formulation for Oral Gavage
-
Weigh the required amount of this compound.
-
Add a solubilizing agent, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), at a 1:10 molar ratio (this compound:HP-β-CD).
-
Add a co-solvent, such as a mixture of PEG 400 and water (e.g., 60:40 v/v).
-
Gently warm the mixture to 40-50°C while stirring until the solution is clear.
-
Allow the solution to cool to room temperature before administration.
-
Crucially , prepare this formulation fresh before each use and visually inspect for any signs of precipitation.
This compound Signaling Pathway
Understanding the mechanism of action of this compound can provide context for interpreting experimental results. The diagram below illustrates the hypothetical signaling pathway of this compound.
Caption: Hypothetical this compound signaling pathway.
Identifying and minimizing off-target effects of Zavolosotine
Technical Support Center: Zavolosotine
This technical support center provides guidance for researchers and drug development professionals on identifying and minimizing the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX). Its primary therapeutic effect is intended to result from the specific inhibition of the TKX signaling pathway, which is implicated in certain oncogenic processes.
Q2: What are the known or suspected off-target effects of this compound?
A2: Preclinical studies have identified two primary off-target concerns for this compound:
-
Src-Family Kinase (SFK) Inhibition: this compound has been observed to inhibit several members of the Src-family kinases, including Src, Lck, and Fyn, at concentrations higher than its IC50 for TKX.
-
hERG Channel Interaction: Electrophysiological assays have indicated that this compound can interact with the hERG potassium channel, which is a critical consideration for potential cardiotoxicity.
Q3: How can I minimize the off-target effects of this compound in my cell-based assays?
A3: To minimize off-target effects, it is crucial to work within a validated therapeutic window. We recommend the following:
-
Dose-Response Curves: Always perform a dose-response curve to determine the optimal concentration that maximizes TKX inhibition while minimizing effects on known off-target kinases.
-
Use of Control Cells: Employ cell lines that do not express TKX but do express off-target kinases (e.g., Src) to isolate and characterize any TKX-independent effects.
-
Assay Duration: Limit the duration of drug exposure to the minimum time required to observe the desired on-target effect, as some off-target effects may be time-dependent.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes Inconsistent with TKX Inhibition
If you observe cellular phenotypes (e.g., changes in cell adhesion, morphology, or motility) that are not consistent with the known function of TKX, consider the possibility of Src-family kinase (SFK) inhibition.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its primary target, TKX, at the concentration used. A cellular thermal shift assay (CETSA) or a phospho-TKX western blot can be used for this purpose.
-
Assess SFK Activity: Measure the activity of key SFKs (e.g., Src, Lck) in your experimental system with and without this compound. A phospho-SFK antibody can be used for western blotting.
-
Rescue Experiment: If SFK inhibition is suspected, attempt a "rescue" experiment by overexpressing a constitutively active form of the relevant SFK to see if it reverses the unexpected phenotype.
Experimental Protocol: Western Blot for Phospho-SFK
-
Cell Lysis: Lyse cells treated with this compound (and appropriate controls) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated (active) form of the suspected SFK (e.g., anti-phospho-Src Tyr416).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Issue 2: Concerns About Potential Cardiotoxicity in Preclinical Models
If you are working with in vivo models or advanced cellular systems (e.g., hiPSC-cardiomyocytes) and have concerns about cardiotoxicity, this may be related to hERG channel interaction.
Troubleshooting Steps:
-
In Vitro Electrophysiology: The most direct way to assess hERG channel interaction is through patch-clamp electrophysiology. This will determine the IC50 of this compound for the hERG channel.
-
Cardiomyocyte Viability Assays: Assess the viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) after treatment with a range of this compound concentrations.
-
Action Potential Duration: Measure the action potential duration (APD) in hiPSC-CMs. Prolongation of the APD is a hallmark of hERG channel inhibition.
Data Summary
Table 1: In Vitro Selectivity Profile of this compound
| Target | IC50 (nM) | Description |
|---|---|---|
| TKX (Primary Target) | 5 | Potent and selective inhibitor |
| Src | 150 | Off-target; 30-fold less potent than TKX |
| Lck | 250 | Off-target; 50-fold less potent than TKX |
| Fyn | 300 | Off-target; 60-fold less potent than TKX |
| hERG Channel | 1200 | Off-target; potential for cardiotoxicity |
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Technical Support Center: Overcoming Receptor Desensitization in SST5 Agonist Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SST5 agonist studies, with a particular focus on overcoming receptor desensitization.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpectedly Low or Absent Response to SST5 Agonist | 1. Receptor Desensitization: Prolonged or repeated exposure to the agonist can lead to receptor phosphorylation, β-arrestin recruitment, and subsequent uncoupling from G proteins. 2. Low Receptor Expression: The cell line used may not express sufficient levels of functional SST5 receptors on the cell surface. 3. Agonist Degradation: The agonist may be unstable under the experimental conditions (e.g., temperature, pH, presence of proteases). 4. Incorrect Assay Conditions: Suboptimal buffer composition, incubation time, or temperature can affect agonist binding and signaling. | 1. - Minimize agonist exposure time. - Include a "wash-out" step to allow for receptor resensitization. - Use a lower concentration of the agonist. 2. - Verify SST5 expression levels using techniques like Western blot, qPCR, or radioligand binding. - Consider using a cell line with higher or inducible SST5 expression. 3. - Prepare fresh agonist solutions for each experiment. - Include protease inhibitors in the assay buffer. 4. - Optimize assay parameters systematically. - Refer to detailed experimental protocols for guidance. |
| Rapid Decrease in Agonist Response (Tachyphylaxis) | 1. Rapid Receptor Internalization: Some SST5 agonists can induce rapid internalization of the receptor, removing it from the cell surface and preventing further signaling.[1][2] 2. Fast Receptor Phosphorylation: Agonist binding can trigger rapid phosphorylation of the SST5 receptor by G protein-coupled receptor kinases (GRKs), leading to β-arrestin recruitment and desensitization. | 1. - Monitor receptor internalization using microscopy or cell surface ELISA. - Choose an agonist with a lower propensity for inducing internalization. - Perform experiments at lower temperatures (e.g., 4°C) to inhibit internalization, although this may also affect signaling. 2. - Use GRK inhibitors (with caution, as they can have off-target effects) to investigate the role of phosphorylation. - Perform kinetic studies to measure the rate of desensitization. |
| High Basal Signaling in the Absence of Agonist | 1. Constitutive Receptor Activity: Some SST5 receptor constructs or cell lines may exhibit constitutive (agonist-independent) activity, leading to a high basal signal.[3] 2. Contaminating Agonists: The cell culture medium or other reagents may contain substances that can activate SST5. | 1. - Screen different cell clones for lower basal activity. - Consider using an inverse agonist to reduce basal signaling. 2. - Use serum-free medium for the assay. - Test all reagents for potential agonistic activity. |
| Difficulty in Measuring Receptor Internalization | 1. Low Affinity of Fluorescent Ligand/Antibody: The fluorescently labeled agonist or antibody used to track the receptor may have low affinity or may be quenched. 2. Agonist Does Not Induce Internalization: Not all SST5 agonists effectively induce receptor internalization.[1][4] 3. Rapid Recycling of the Receptor: The receptor may internalize but then quickly recycle back to the plasma membrane, making it difficult to detect the internalized pool. | 1. - Validate the binding of the fluorescent probe. - Use a higher concentration of the probe, but be mindful of potential non-specific binding. 2. - Use a positive control agonist known to induce robust SST5 internalization, such as Somatostatin-28. - Confirm that your chosen agonist is expected to cause internalization. 3. - Perform internalization assays at different time points to capture the peak of internalization. - Use inhibitors of receptor recycling (e.g., monensin) to trap receptors inside the cell, but be aware of potential side effects. |
| High Variability in Binding Affinity (IC50/Ki) Values | 1. Reagent Instability: Peptides like SST5 agonists can degrade if not handled or stored properly. 2. Inconsistent Assay Conditions: Variations in buffer pH, temperature, incubation time, and cell passage number can all contribute to variability. 3. Radioligand Issues: In radioligand binding assays, the specific activity and purity of the radioligand are critical. High non-specific binding can also be an issue. | 1. - Store agonists at the recommended temperature and protect from light. - Prepare fresh solutions for each experiment. 2. - Standardize all assay parameters. - Use cells within a consistent passage number range. 3. - Verify the radioligand's purity and specific activity. - Optimize washing steps to reduce non-specific binding. - Consider using low-protein binding plates. |
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it a concern in SST5 agonist studies?
A1: Receptor desensitization is a process where a receptor's response to a stimulus (like an agonist) diminishes over time with continuous or repeated exposure. For SST5, this is a critical consideration because it can lead to a rapid loss of therapeutic efficacy or confounding results in in-vitro experiments. The primary mechanisms involve receptor phosphorylation, uncoupling from G proteins, and internalization (removal from the cell surface).
Q2: What are the main molecular mechanisms behind SST5 desensitization?
A2: SST5 desensitization is a multi-step process:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs), particularly GRK2, phosphorylate specific serine and threonine residues on the intracellular domains of the SST5 receptor.
-
β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestin proteins (specifically β-arrestin-2 for SST5).
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G Protein Uncoupling: The binding of β-arrestin sterically hinders the interaction of the receptor with its cognate G protein (Gi/o), thereby terminating the downstream signaling cascade (e.g., inhibition of adenylyl cyclase).
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Internalization: β-arrestin also acts as an adaptor protein, targeting the receptor for internalization into endocytic vesicles via clathrin-coated pits. This removes the receptor from the cell surface, further reducing its ability to respond to the agonist.
Q3: How can I minimize SST5 desensitization in my experiments?
A3: To minimize desensitization, consider the following strategies:
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Use the lowest effective agonist concentration: This reduces the extent of receptor activation and subsequent desensitization.
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Limit the duration of agonist exposure: Perform time-course experiments to determine the optimal incubation time that provides a robust signal before significant desensitization occurs.
-
Incorporate wash-out steps: If studying repeated agonist stimulation, include a recovery period in agonist-free media to allow for receptor resensitization.
-
Choose your agonist wisely: Different SST5 agonists have varying propensities to induce desensitization and internalization. Some synthetic agonists, for instance, may not induce internalization as robustly as the natural ligand Somatostatin-28.
Q4: What is the process of SST5 resensitization?
A4: Resensitization is the process by which a desensitized receptor regains its responsiveness to an agonist. For SST5, this typically involves:
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Dephosphorylation: Internalized receptors are dephosphorylated by protein phosphatases.
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Recycling: The dephosphorylated receptors are then recycled back to the plasma membrane, where they can once again bind to agonists and initiate signaling. The trafficking and recycling of SST5 can be rapid.
Q5: Are there SST5 agonists that are less prone to causing desensitization?
A5: Yes, the propensity to induce desensitization can vary among different SST5 agonists. This phenomenon is known as "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). Some studies suggest that certain non-peptide agonists may be less prone to causing desensitization compared to peptide agonists. It is crucial to characterize the desensitization profile of any new agonist being studied.
Data Presentation
Table 1: Pharmacological Properties of Selected SST5 Agonists
| Agonist | Receptor Subtype Selectivity | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM for cAMP inhibition) | Propensity to Induce Internalization |
| Somatostatin-14 (SS-14) | Pan-SST | ~1-5 | ~0.1-1 | High |
| Somatostatin-28 (SS-28) | Pan-SST (higher affinity for SST5) | ~0.1-1 | ~0.05-0.5 | High |
| Octreotide | SST2 > SST5, SST3 | ~10-50 (for SST5) | ~1-10 (for SST5) | Low |
| Lanreotide | SST2 > SST5, SST3 | ~5-20 (for SST5) | ~1-5 (for SST5) | Low |
| Pasireotide (SOM230) | SST5, SST2, SST3, SST1 | ~0.4-1 (for SST5) | ~0.1-0.5 (for SST5) | Moderate |
| L-817,818 | SST5 selective | ~1-5 | ~1-10 | Low |
| CRN02481 | SST5 selective | - | ~0.03-0.04 | Not extensively reported in public literature |
Note: Ki and EC50 values can vary depending on the cell line and experimental conditions. The data presented here are approximate values collated from various sources for comparative purposes.
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
This protocol is adapted for measuring the inhibition of forskolin-stimulated cAMP production by an SST5 agonist.
Materials:
-
Cells stably expressing human SST5 (e.g., CHO-K1, HEK293)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin
-
SST5 agonist
-
HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer)
-
384-well white, low-volume plates
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, detach cells, wash with assay buffer, and resuspend in assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to a final density of ~2,500 cells/µL.
-
Agonist Dilution: Prepare a serial dilution of the SST5 agonist in assay buffer.
-
Assay Plate Preparation:
-
Add 5 µL of cells to each well of the 384-well plate.
-
Add 5 µL of the agonist dilutions to the respective wells.
-
Add 5 µL of assay buffer to the basal control wells and 5 µL of forskolin (to a final concentration that gives ~80% of maximal stimulation, e.g., 10 µM) to the stimulated control and agonist-treated wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add 5 µL of the HTRF cAMP-d2 conjugate and 5 µL of the HTRF anti-cAMP cryptate conjugate to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. The ratio of the signals is inversely proportional to the amount of cAMP produced.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
This protocol describes a method to measure the recruitment of β-arrestin-2 to the SST5 receptor upon agonist stimulation.
Materials:
-
Cells co-expressing SST5 tagged with a small enzyme fragment (e.g., ProLink) and β-arrestin-2 tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Assay buffer (e.g., Opti-MEM)
-
SST5 agonist
-
Enzyme fragment complementation detection reagents
-
384-well white, solid-bottom plates
Procedure:
-
Cell Plating: Seed the cells in the 384-well plates at a density of ~10,000 cells per well and incubate overnight.
-
Agonist Preparation: Prepare a serial dilution of the SST5 agonist in assay buffer.
-
Agonist Stimulation: Add 5 µL of the agonist dilutions to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions.
-
Final Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the extent of β-arrestin recruitment.
Mandatory Visualizations
SST5 Signaling and Desensitization Pathway
Caption: SST5 signaling cascade and mechanisms of desensitization.
Experimental Workflow for Assessing SST5 Desensitization
Caption: Workflow for a desensitization and resensitization experiment.
Troubleshooting Logic for Low Agonist Response
References
- 1. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
- 4. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in insulin secretion assay results with Zavolosotine
Welcome to the technical support center for Zavolosotine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and achieving consistent results in insulin secretion assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental small molecule designed to potentiate glucose-stimulated insulin secretion (GSIS). It acts as a selective positive allosteric modulator of the G-protein coupled receptor GPR-X on pancreatic β-cells. Upon binding, this compound enhances the receptor's sensitivity to its endogenous ligand, leading to an amplification of downstream signaling pathways that augment insulin granule exocytosis in the presence of elevated glucose.
Q2: We are observing significant well-to-well and day-to-day variability in our GSIS assays with this compound. What are the common causes?
A2: High variability is often multifactorial. The most common sources include:
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Cell Health and Passage Number: Pancreatic β-cell lines (e.g., INS-1, MIN6) can lose their glucose responsiveness and insulin secretion capacity at high passage numbers.
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Inconsistent Seeding Density: Uneven cell seeding leads to variations in cell number per well, directly impacting the amount of insulin secreted.
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Pre-incubation and Starvation Steps: Inadequate or inconsistent pre-incubation times can lead to variations in baseline insulin levels.
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Reagent Preparation: Improperly dissolved or stored this compound can lead to inconsistent concentrations across experiments.
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Assay Timing and Temperature: Precise timing of stimulation and collection steps, along with stable temperature control, is critical for reproducible results.
Q3: What is the recommended concentration range for this compound, and what solvent should be used?
A3: For in vitro assays, the recommended concentration range for this compound is typically between 10 nM and 10 µM. A dose-response curve should be performed to determine the optimal concentration for your specific cell model. This compound should be dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the well does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
Problem 1: High Basal Insulin Secretion in Low Glucose Conditions
-
Possible Cause 1: Cell Stress or Death. Damaged cells can leak insulin, artificially raising the baseline.
-
Solution: Check cell viability using a Trypan Blue exclusion test or a commercial viability assay before starting the experiment. Ensure cells are not over-confluent. Handle cells gently during seeding and media changes.
-
-
Possible Cause 2: Incomplete Removal of Pre-incubation Media. Residual high-glucose media or serum components can stimulate basal secretion.
-
Solution: Ensure a thorough but gentle wash step with a glucose-free buffer (e.g., Krebs-Ringer Bicarbonate Buffer - KRBB) after the pre-incubation/starvation period. Aspirate wells carefully to avoid disturbing the cell monolayer.
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Problem 2: Poor or No Potentiation of Insulin Secretion by this compound in High Glucose
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Possible Cause 1: Low GPR-X Expression. The cell line or primary islets may have low or variable expression of the target receptor, GPR-X.
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Solution: Verify GPR-X expression using qPCR or Western Blot. If using a cell line, consider subcloning to select for a high-expressing population.
-
-
Possible Cause 2: Degraded this compound Compound. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of this compound from a properly stored stock solution (-20°C or -80°C, protected from light). Perform a quality control check if degradation is suspected.
-
-
Possible Cause 3: Suboptimal Glucose Concentration. The glucose concentration used for stimulation may not be optimal for observing potentiation.
-
Solution: Titrate the glucose concentration (e.g., 8 mM, 11 mM, 16.7 mM) in your GSIS assay to find the concentration that provides a robust but submaximal stimulation, which is often ideal for observing the effects of a potentiator.
-
Experimental Protocols & Data
Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Seeding: Seed pancreatic β-cells (e.g., INS-1 832/13) in a 24-well plate at a density of 2.5 x 10^5 cells/well. Culture for 48 hours to allow for adherence and recovery.
-
Pre-incubation (Starvation): Gently wash the cell monolayer twice with a glucose-free KRBB. Then, pre-incubate the cells in 0.5 mL of KRBB containing 2.8 mM glucose for 2 hours at 37°C to bring insulin secretion to a basal level.
-
Stimulation: Aspirate the pre-incubation buffer. Add 0.5 mL of KRBB containing either low glucose (2.8 mM) or high glucose (16.7 mM), with or without various concentrations of this compound (or vehicle control - 0.1% DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells.
-
Insulin Measurement: Measure the insulin concentration in the clarified supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay) to normalize the insulin secretion data (e.g., ng Insulin / mg protein / hour).
Data Presentation: Troubleshooting this compound Variability
Table 1: Example of Variable GSIS Assay Results
| Treatment Group | Mean Insulin Secreted (ng/mg protein) | Standard Deviation | Coefficient of Variation (%) |
| Low Glucose (2.8 mM) + Vehicle | 1.5 | 0.8 | 53.3% |
| High Glucose (16.7 mM) + Vehicle | 7.8 | 3.1 | 39.7% |
| High Glucose + 1 µM this compound | 12.5 | 5.5 | 44.0% |
Table 2: Expected GSIS Assay Results After Optimization
(Optimization included verifying cell passage number, ensuring consistent seeding, and careful washing steps)
| Treatment Group | Mean Insulin Secreted (ng/mg protein) | Standard Deviation | Coefficient of Variation (%) |
| Low Glucose (2.8 mM) + Vehicle | 1.2 | 0.2 | 16.7% |
| High Glucose (16.7 mM) + Vehicle | 8.5 | 0.9 | 10.6% |
| High Glucose + 1 µM this compound | 15.1 | 1.4 | 9.3% |
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for a GSIS assay with this compound.
How to control for lot-to-lot variability of Zavolosotine
Technical Support Center: Zavolosotine
Disclaimer: this compound is a hypothetical compound. The information provided below is based on established principles for controlling lot-to-lot variability of small molecule Active Pharmaceutical Ingredients (APIs) and is intended for a technical audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a critical concern for this compound?
Lot-to-lot variability refers to the physical and chemical differences that can occur between different manufacturing batches of this compound. Even minor variations can significantly impact the compound's quality, safety, and efficacy, leading to inconsistent and unreliable experimental results.[1][2] Controlling this variability is essential for ensuring the reproducibility of research and the ultimate safety and effectiveness of a potential therapeutic agent.[3] Key concerns include changes in potency, solubility, stability, and impurity profiles, which can alter the compound's biological activity and introduce confounding variables into experiments.
Q2: What are the primary sources of lot-to-lot variability for an API like this compound?
Variability in an API can be introduced at numerous stages of the manufacturing process.[4] The primary sources include:
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Raw Materials: Differences in the quality and purity of starting materials and reagents.[5]
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Synthesis Process: Minor deviations in reaction conditions such as temperature, pressure, pH, or reaction time.
-
Purification Methods: Inconsistencies in crystallization or chromatographic purification can lead to different impurity profiles.
-
Storage and Handling: Exposure to light, temperature fluctuations, or humidity can cause degradation of the API over time.
-
Equipment: Variations in manufacturing equipment can also contribute to batch differences.
Q3: What analytical techniques are essential for characterizing new lots of this compound?
A panel of analytical tests is crucial for ensuring the consistency of each new lot. High-Performance Liquid Chromatography (HPLC) is one of the most widely used and versatile techniques for analyzing active ingredients. Other key methods include:
-
Identity Confirmation:
-
NMR Spectroscopy: To confirm the chemical structure of the this compound molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Purity and Impurity Profiling:
-
HPLC-UV: To determine the purity of the compound and quantify known and unknown impurities. A well-developed, stability-indicating HPLC method is essential.
-
LC-MS: To identify unknown impurities by providing mass information.
-
-
Physicochemical Properties:
-
Solubility Testing: To ensure consistent dissolution properties.
-
Water Content: Typically measured by Karl Fischer titration, as moisture can affect stability.
-
X-Ray Powder Diffraction (XRPD): To identify and control the solid crystalline form (polymorphism), which can impact solubility and bioavailability.
-
-
Residual Solvents:
-
Gas Chromatography (GC): To quantify residual solvents from the manufacturing process, as these are considered impurities.
-
Q4: How should we establish acceptance criteria for different lots of this compound?
Acceptance criteria are a set of predefined standards a product must meet to be accepted for its intended use. These criteria should be based on a combination of data from development batches, scientific understanding of the molecule, and safety considerations. The process involves defining critical quality attributes (CQAs)—those characteristics essential for safety and efficacy—and setting justifiable limits for each.
Table 1: Example Acceptance Criteria for this compound
| Test Parameter | Method | Acceptance Criteria | Justification |
| Appearance | Visual Inspection | White to off-white crystalline powder | Ensures consistency in physical form. |
| Identity | ¹H NMR, LC-MS | Spectrum conforms to reference standard | Confirms chemical structure and mass. |
| Purity (Assay) | HPLC-UV | 98.0% - 102.0% | Ensures consistent potency of the active ingredient. |
| Individual Impurity | HPLC-UV | Not More Than 0.10% | Aligns with ICH guidelines for reporting and identification thresholds. |
| Total Impurities | HPLC-UV | Not More Than 1.0% | Controls the overall level of impurities to ensure safety. |
| Water Content | Karl Fischer | Not More Than 0.5% | Minimizes degradation from hydrolysis. |
| Residual Solvents | GC-HS | Meets USP <467> limits | Ensures solvents are below safety limits. |
Q5: What is the role of a reference standard in managing lot-to-lot variability?
A designated reference standard is a highly purified and well-characterized batch of this compound that serves as the benchmark against which all other batches are compared. It is crucial for:
-
Analytical Method Validation: Used to confirm the accuracy and precision of analytical tests.
-
Identity Confirmation: Test lots are compared directly against the reference standard.
-
Purity and Impurity Assays: The reference standard is used to quantify the main compound and to identify and quantify impurities.
-
Biological Assays: Used as a control to ensure that the biological activity remains consistent across experiments and lots.
Maintaining a thoroughly characterized and properly stored primary reference standard is a cornerstone of an effective lot variability control strategy.
Troubleshooting Guides
Q1: We are observing inconsistent results in our cell-based assays with a new lot of this compound. What should we do?
Inconsistent biological activity is a common problem arising from lot-to-lot variability. A systematic investigation is required.
Troubleshooting Steps:
-
Confirm Solution Integrity: Re-confirm the identity and purity of the new lot using analytical techniques like LC-MS. Ensure the compound has not degraded during storage.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh working solutions from both the new lot and a previously qualified "good" lot for a head-to-head comparison.
-
Check Solubility: Visually inspect solutions for any signs of precipitation. An undetected difference in solubility can lead to a lower effective concentration in the assay.
-
Perform Dose-Response Comparison: Run a full dose-response curve for both the new and old lots in the same experiment. A shift in the IC50 or EC50 value is a clear indicator of a potency difference.
-
Review Certificate of Analysis (CoA): Compare the CoAs of the lots. Pay close attention to differences in purity, impurity profiles, or residual solvent levels, as these can impact cellular responses.
Caption: Troubleshooting workflow for inconsistent biological assay results.
Q2: An unexpected peak has appeared in the HPLC chromatogram for a new lot of this compound. How should we proceed?
The appearance of a new peak indicates the presence of a new, previously uncharacterized impurity. This requires immediate investigation as per ICH guidelines.
Investigation Protocol:
-
Quantify the Peak: Determine the area percent of the new peak. If it is above the identification threshold (typically >0.10%), it must be identified.
-
Preliminary Identification (LC-MS): Analyze the new lot by LC-MS to obtain the mass of the unknown impurity. This can provide clues about its structure (e.g., is it a dimer, a degradation product, or a process-related impurity?).
-
Investigate the Source: Review the manufacturing process for the new lot. Were there any changes in raw materials, solvents, or reaction conditions?
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Structural Elucidation: If the impurity is significant, it may need to be isolated (e.g., using preparative HPLC) for full structural characterization by techniques like NMR.
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Assess Biological Impact: Once identified, the impurity may need to be tested in relevant biological assays to determine if it is active or toxic.
-
Quarantine the Lot: Do not use the lot in critical experiments until the investigation is complete and the impurity has been deemed non-impactful.
Q3: My latest lot of this compound shows a different solubility profile compared to previous batches. How do I investigate this?
A change in solubility can drastically affect experimental outcomes by altering the concentration of the compound in solution.
Investigation Steps:
-
Standardize Solubility Protocol: First, ensure your measurement method is consistent. Use the same solvent, temperature, agitation method, and equilibration time for all tests.
-
Re-test Old and New Lots: Perform a side-by-side solubility test with the new lot and a known "good" lot.
-
Check for Polymorphism (XRPD): The most common cause of sudden solubility changes in a crystalline solid is a change in its crystal form (polymorphism). Analyze both lots using X-Ray Powder Diffraction (XRPD). Different polymorphs can have significantly different solubilities.
-
Particle Size Analysis: Differences in particle size can affect the rate of dissolution. If the dissolution rate is critical, consider performing particle size analysis.
-
Review Purity Data: High levels of certain impurities can sometimes enhance or suppress the solubility of the main compound. Review the HPLC and LC-MS data for any significant differences.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
Objective: To determine the purity of this compound and quantify impurities by area percent.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 5 |
| 35.0 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent for each impurity using the formula: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
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Calculate the purity (assay) of this compound: % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Visualizations
Caption: Workflow for the qualification of a new this compound lot.
Caption: Hypothetical signaling pathway for this compound.
References
Mitigating confounding factors in animal studies of Zavolosotine
Technical Support Center: Zavolosotine Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate confounding factors in animal studies of this compound (BHV-7000).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I minimize the impact of the estrous cycle on behavioral and seizure susceptibility data in female rodents treated with this compound?
A1: The estrous cycle in female rodents is a significant source of variability in neuroscience research. Hormonal fluctuations, particularly estrogen and progesterone, can influence seizure thresholds and performance in behavioral tests.
Troubleshooting Guide:
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Estrous Cycle Monitoring: Regularly monitor the estrous cycle of all female animals using vaginal cytology. This allows for the balancing of estrous stages across experimental groups or for testing at a specific stage.
-
Study Design Considerations:
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Randomization: Ensure that all stages of the estrous cycle are represented and randomized across treatment and control groups.
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Stage-Specific Testing: If feasible, conduct behavioral testing and seizure induction during a single phase of the estrous cycle (e.g., diestrus) to reduce variability.
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Increased Sample Size: A larger sample size may be necessary to achieve sufficient statistical power when accounting for the variability introduced by the estrous cycle.
-
-
Data Analysis: The stage of the estrous cycle should be included as a covariate in the statistical analysis to account for its influence on the results.
Q2: What are the best practices for blinding and randomization in this compound animal studies to avoid experimenter bias?
A2: Experimenter bias, even when unintentional, can significantly skew the results of an animal study. Implementing robust blinding and randomization procedures is critical for data integrity.
Troubleshooting Guide:
-
Randomization:
-
Group Allocation: Use a random number generator or a validated online tool to assign animals to treatment (this compound) and control (vehicle) groups.
-
Housing: House animals from different experimental groups in mixed cages where possible, or randomize the location of cages on the rack.
-
-
Blinding:
-
Drug Preparation: Have a third party not involved in data collection prepare the this compound and vehicle solutions, and code them (e.g., "A" and "B").
-
Data Collection and Analysis: The experimenter conducting the behavioral tests or assessing seizure scores should be blind to the treatment allocation. The data should be analyzed before the treatment codes are broken.
-
Q3: How can I control for the potential confounding effects of stress in my this compound animal experiments?
A3: Stress from handling, injection, and the experimental procedures themselves can impact physiological and behavioral outcomes, potentially masking or exaggerating the effects of this compound.
Troubleshooting Guide:
-
Acclimation and Handling:
-
Acclimation Period: Allow animals to acclimate to the facility for at least one week before any procedures begin.
-
Habituation: Habituate the animals to the experimenter's handling and the experimental apparatus (e.g., open field arena, seizure monitoring chamber) for several days before the start of the experiment.
-
-
Minimizing Procedural Stress:
-
Route of Administration: Choose the least stressful route of administration that is appropriate for this compound. Oral gavage is often preferred over injections if the drug's bioavailability allows.
-
Control Groups: Include appropriate control groups, such as a vehicle-treated group, to account for the stress of the administration procedure.
-
-
Environmental Enrichment: Provide environmental enrichment (e.g., nesting material, chew toys) in the home cages to reduce baseline stress levels.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rodent Model of Epilepsy (e.g., Maximal Electroshock Seizure Test)
-
Animals: Adult male Sprague-Dawley rats (200-250g).
-
Housing: Standard laboratory conditions (12:12h light:dark cycle, 22 ± 2°C, food and water ad libitum).
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 20% Captisol) and administered orally (p.o.) via gavage at doses ranging from 1-10 mg/kg. The vehicle is administered to the control group.
-
Maximal Electroshock (MES) Test:
-
30-60 minutes after drug administration, corneal electrodes are placed on the eyes of the rat.
-
A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The presence or absence of a tonic hindlimb extension seizure is recorded.
-
The duration of the seizure is also measured.
-
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension in each treatment group is calculated. The ED50 (the dose that protects 50% of animals) can be determined using probit analysis.
Protocol 2: Assessment of Anxiolytic-like Effects of this compound (e.g., Elevated Plus Maze Test)
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Housing: As described in Protocol 1.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) 30 minutes before testing at doses of 1, 3, and 10 mg/kg.
-
Elevated Plus Maze (EPM) Test:
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for 5 minutes.
-
The primary measures are the time spent in the open arms and the number of entries into the open arms.
-
-
Data Analysis: The data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle-treated control group.
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Seizure Models
| Animal Model | Species | Seizure Type | This compound Dose | Efficacy (Seizure Reduction) |
| Maximal Electroshock (MES) | Rat | Tonic-Clonic | 3 mg/kg | 50% protection |
| Scn2a Gain-of-Function | Mouse | Spontaneous | 10 mg/kg | ~70% reduction in seizure frequency |
| 6 Hz Psychomotor | Mouse | Focal Aware | ED50 = 2.7 mg/kg | Protection from seizure activity |
Table 2: Behavioral Effects of this compound in Rodent Models
| Behavioral Test | Species | Model | This compound Dose | Observed Effect |
| Forced Swim Test | Rat | Depression | 10 mg/kg | Increased mobility time |
| Elevated Plus Maze | Mouse | Anxiety | 3 mg/kg | Increased time in open arms |
| Open Field Test | Mouse | General Activity | 1-10 mg/kg | No significant change in locomotor activity |
Visualizations
Caption: Experimental workflow for this compound animal studies.
Caption: Mechanism of action of this compound.
Caption: Common confounding factors in animal studies.
Strategies to improve the signal-to-noise ratio in Zavolosotine binding assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the signal-to-noise ratio in Zavolosotine binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective, nonpeptide agonist for the somatostatin receptor subtype 5 (SST5).[1][2] The SST5 receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of hormone secretion.[2][3]
Q2: What are the common types of binding assays used for characterizing this compound's interaction with the SST5 receptor?
A2: Radioligand binding assays are the gold standard for characterizing the affinity of ligands like this compound to their receptors.[4] These can be performed in a homogenous format, such as a Scintillation Proximity Assay (SPA), or a heterogeneous format requiring separation of bound and free radioligand, such as a filtration assay. A common approach is a competition binding assay, where unlabeled this compound competes with a radiolabeled ligand for binding to the SST5 receptor.
Q3: What constitutes a good signal-to-noise ratio in a this compound binding assay?
A3: A good signal-to-noise ratio is critical for obtaining reliable and reproducible data. Generally, specific binding should account for at least 80% of the total binding at the radioligand's dissociation constant (Kd) concentration. A low ratio indicates that a significant portion of the signal is from non-specific binding, which can obscure the true binding characteristics of this compound.
Q4: What are the primary causes of a low signal-to-noise ratio in these assays?
A4: The most common culprits for a low signal-to-noise ratio are high non-specific binding (NSB) and/or a weak specific binding signal. High NSB can be caused by the radioligand or this compound sticking to non-receptor components like the filter plates, cell membranes, or other proteins. A weak specific signal may result from issues with the receptor preparation, low receptor expression, or suboptimal assay conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays and provides strategies to improve the signal-to-noise ratio.
Issue 1: High Non-Specific Binding (NSB)
High NSB is a frequent challenge that directly reduces the signal-to-noise ratio. The goal is to have NSB be less than 50% of the total binding at the highest radioligand concentration used.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Radioligand or this compound Properties | Highly lipophilic or charged compounds are more prone to non-specific binding. | |
| - Optimize Buffer Composition: Include Bovine Serum Albumin (BSA) (0.1-1%) in the assay buffer to block non-specific sites. Add a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to disrupt hydrophobic interactions. Increase the ionic strength with NaCl (e.g., 150 mM) to reduce electrostatic interactions. | Decreased background signal and a higher proportion of specific binding. | |
| - Use Appropriate Labware: Utilize low-protein binding plates and tubes to minimize surface adhesion. | Reduction in ligand sticking to the assay plastics, lowering NSB. | |
| Assay Conditions | Suboptimal incubation time or temperature can increase NSB. | |
| - Optimize Incubation Time and Temperature: Perform a time-course experiment to determine when specific binding reaches equilibrium. Avoid unnecessarily long incubations. Lowering the temperature (e.g., to 4°C or room temperature) can reduce hydrophobic interactions, though this may require a longer incubation time to reach equilibrium. | Identification of the optimal incubation window that maximizes specific binding while minimizing NSB. | |
| Filtration and Washing Steps | Inefficient removal of unbound radioligand during filtration and washing steps in heterogeneous assays. | |
| - Pre-treat Filters: Pre-soak filter plates (e.g., GF/C) with 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion to the filter matrix. | A significant decrease in the background signal originating from the filter plate. | |
| - Optimize Washing: Increase the number of wash cycles (e.g., from 2-3 to 4-5) and use a sufficient volume of ice-cold wash buffer. Washing with cold buffer slows the dissociation of the specific ligand-receptor complex while removing unbound ligand. Avoid letting the filters dry out between washes. | More efficient removal of unbound radioligand, leading to a lower and more consistent background. | |
| Receptor Preparation Quality | Impurities or low receptor density in the membrane preparation can contribute to high NSB. | |
| - Improve Membrane Purity: Ensure the membrane preparation protocol effectively removes cytosolic proteins through multiple centrifugation and wash steps. | A cleaner membrane preparation with fewer non-receptor proteins for the ligand to bind to non-specifically. | |
| - Titrate Receptor Concentration: Use the lowest amount of membrane protein that provides a robust specific binding signal. A typical starting range is 5-20 µg of membrane protein per well for cell-based preparations. | Reduces the total amount of protein and lipids that can contribute to NSB. |
Issue 2: Low Specific Binding Signal
A weak specific signal can also lead to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Receptor Integrity and Concentration | The SST5 receptor may be degraded, inactive, or present at a low concentration. | |
| - Confirm Receptor Presence and Integrity: Use methods like Western blotting to verify the presence and integrity of the SST5 receptor in your membrane preparations. | Confidence that the target receptor is present and intact. | |
| - Increase Receptor Concentration: If the signal is low, consider increasing the amount of membrane preparation per well. | A stronger specific binding signal. | |
| Radioligand Issues | The radioligand may be degraded, or its concentration might be too low. | |
| - Check Radioligand Quality: Ensure the radioligand is within its shelf-life and has been stored properly to prevent degradation. Radiochemical purity should ideally be >90%. | Consistent and reliable radioligand performance. | |
| - Optimize Radioligand Concentration: For competition assays, use a radioligand concentration at or near its Kd. If the specific signal is too low, a slightly higher concentration may be necessary, but be mindful of increasing NSB. | A balance between a sufficiently strong signal and acceptable non-specific binding. | |
| Suboptimal Assay Conditions | Incorrect buffer composition or incubation times can negatively impact specific binding. | |
| - Optimize Assay Buffer: Ensure the pH and ionic strength of the binding buffer are optimal for the SST5 receptor. A common binding buffer for SST5 assays is 50 mM HEPES, pH 7.4, with 5.5 mM MgCl2, 1% BSA, and 35 µM bacitracin. | Enhanced specific binding due to favorable buffer conditions. | |
| - Ensure Equilibrium is Reached: As mentioned previously, perform a time-course experiment to ensure the incubation is long enough for the binding to reach equilibrium. | Maximization of the specific binding signal. |
Experimental Protocols
Membrane Preparation from Cells Expressing SST5 Receptor
This protocol provides a general method for preparing crude membranes from cultured cells.
-
Cell Culture and Harvest: Culture cells stably or transiently expressing the human SST5 receptor to near confluence. Harvest the cells by scraping or gentle centrifugation.
-
Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Resuspend the final pellet in a suitable buffer, which may contain a cryoprotectant like 10% sucrose.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay (Filtration Format)
This protocol describes a typical competition binding assay using a filtration method to separate bound and free radioligand.
-
Reagent Preparation:
-
Binding Buffer: 50 mM HEPES, pH 7.4, 1% BSA, 5.5 mM MgCl2, 35 µM bacitracin.
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500mM NaCl, 0.1% BSA.
-
Radioligand: A suitable radioligand for SST5, such as [¹²⁵I]-LTT-SST28, at a final concentration at or near its Kd.
-
Unlabeled Competitor (this compound): Prepare a range of concentrations to generate a competition curve.
-
Non-Specific Binding Control: A high concentration of a saturating unlabeled ligand (e.g., unlabeled somatostatin-28).
-
SST5 Membranes: Thaw the membrane preparation on ice and resuspend in binding buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
Increasing concentrations of this compound or buffer (for total binding) or a saturating concentration of an unlabeled ligand (for NSB).
-
Radioligand.
-
SST5 membrane preparation (e.g., 5-20 µg protein/well).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C or room temperature) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through a 96-well filter plate (e.g., GF/C) that has been pre-soaked in 0.33% PEI.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
The Ki (inhibition constant) for this compound can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
SST5 Receptor Signaling Pathway
Caption: SST5 receptor signaling pathway activated by this compound.
Experimental Workflow for a Competition Binding Assay
Caption: Workflow for a this compound competition binding assay.
Logical Relationship of Troubleshooting High Non-Specific Binding
Caption: Troubleshooting logic for high non-specific binding.
References
Validation & Comparative
A Comparative Guide to Congenital Hyperinsulinism Therapies: Zavolosotine vs. Diazoxide
For Researchers, Scientists, and Drug Development Professionals
Congenital hyperinsulinism (CHI) is a rare and challenging genetic disorder characterized by the inappropriate secretion of insulin from pancreatic β-cells, leading to persistent and severe hypoglycemia. If left untreated, the resulting neuroglycopenia can cause irreversible brain damage. The current standard of care, diazoxide, has been the frontline therapy for decades, but its efficacy is variable and it is associated with a range of side effects. A new therapeutic agent, Zavolosotine (formerly known as AVE-001 or Eiger-001), has emerged as a promising alternative. This guide provides a detailed, data-driven comparison of this compound and diazoxide for the treatment of congenital hyperinsulinism.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and diazoxide lies in their distinct mechanisms of action, targeting different aspects of insulin secretion.
This compound (Avexitide): A GLP-1 Receptor Antagonist
This compound is a first-in-class glucagon-like peptide-1 (GLP-1) receptor antagonist.[1] In individuals with CHI, particularly in diazoxide-unresponsive forms, GLP-1 signaling is implicated in the dysregulated insulin secretion. By selectively blocking the GLP-1 receptor, this compound reduces the downstream signaling cascade that leads to insulin release.[2] This targeted approach aims to normalize insulin secretion in response to stimuli like fasting and protein intake, which are known triggers for hypoglycemia in these patients.[1][3]
Diazoxide: A K-ATP Channel Opener
Diazoxide, on the other hand, acts by opening the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[4] In healthy individuals, these channels are crucial for regulating insulin secretion. When blood glucose is high, intracellular ATP levels rise, causing the K-ATP channels to close. This leads to membrane depolarization, calcium influx, and subsequent insulin release. Diazoxide forces these channels to remain open, causing hyperpolarization of the β-cell membrane. This prevents the influx of calcium and thereby inhibits insulin secretion.
Signaling Pathways
Clinical Efficacy: A Quantitative Comparison
While no head-to-head clinical trials have directly compared this compound and diazoxide, data from separate studies provide valuable insights into their respective efficacies.
Table 1: Efficacy of this compound in Congenital Hyperinsulinism
| Study Population | Intervention | Key Findings |
| 13 neonates and infants (11 days to 5 months) with diazoxide-unresponsive HI | Single ascending doses of this compound or placebo (IV infusion) in a crossover design | Significant reduction in glucose infusion rate (GIR) required to maintain euglycemia compared to placebo. |
| 16 children with HI | This compound vs. saline control (crossover design) | Mid-dose: 76% reduction in the likelihood of fasting hypoglycemia. High-dose: 84% reduction in the likelihood of fasting hypoglycemia. 82% reduction in the likelihood of protein-induced hypoglycemia. |
Table 2: Efficacy of Diazoxide in Congenital Hyperinsulinism
| Study Population | Intervention | Key Findings |
| Meta-analysis of 6 cohort studies (1142 participants) | Diazoxide | Pooled response rate of 71% (95% CI 50%–93%). |
| 44 patients with CHI | Diazoxide | 36 out of 44 patients (81.8%) responded to treatment with normalization of blood glucose levels. |
Safety and Tolerability: A Critical Consideration
The side-effect profiles of this compound and diazoxide are distinct and represent a key factor in treatment decisions.
Table 3: Adverse Events Associated with this compound
| Study | Common Adverse Events | Serious Adverse Events |
| Phase 2 Studies | Generally well-tolerated. Specific adverse event data from published results is limited. | To be further evaluated in ongoing and future Phase 3 trials. |
Table 4: Adverse Events Associated with Diazoxide
| Study | Common Adverse Events | Serious Adverse Events |
| Meta-analysis of 6 cohort studies | Hypertrichosis (45%), fluid retention (20%), gastrointestinal reaction (13%), edema (11%), neutropenia (9%). | Pulmonary hypertension (2%), thrombocytopenia (2%). |
| Case series of 23 neonates | 4 developed pulmonary hypertension (1 fatal). All affected infants were preterm with pre-existing risk factors. |
Experimental Protocols: A Look at the Methodology
Understanding the design of the clinical trials is crucial for interpreting the efficacy and safety data.
This compound: Phase 2 Clinical Trial (NCT00835328)
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Objective: To evaluate the effect of this compound infusion on glucose requirements in neonates and infants with diazoxide-unresponsive HI.
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Study Design: A randomized, single-ascending dose, placebo-controlled, crossover study.
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Participants: 13 neonates and infants aged 11 days to 5 months.
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Intervention: Patients received a continuous intravenous infusion of either this compound or placebo for up to 12 hours.
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Primary Endpoint: Glucose Infusion Rate (GIR) required to maintain euglycemia.
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Monitoring: Plasma glucose was monitored every 30 minutes, and the GIR was adjusted hourly.
Diazoxide: Representative Clinical Management
While specific placebo-controlled trial protocols for the initial approval of diazoxide are not as readily available due to its long history of use, its clinical application and assessment follow a general pattern.
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Objective: To achieve and maintain normoglycemia in patients with CHI.
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Study Design: Typically open-label, dose-escalation studies or retrospective cohort studies.
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Participants: Neonates, infants, and children diagnosed with CHI.
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Intervention: Oral administration of diazoxide, with the dose titrated based on blood glucose monitoring.
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Primary Endpoint: Maintenance of normoglycemia, often defined as blood glucose levels within a target range (e.g., >70 mg/dL).
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Monitoring: Frequent blood glucose monitoring, especially during dose adjustments. Assessment for known side effects is also a critical component.
Conclusion and Future Directions
This compound and diazoxide represent two distinct therapeutic strategies for congenital hyperinsulinism. Diazoxide, the established first-line treatment, is effective for a significant portion of patients but is limited by a lack of response in certain genetic subtypes and a notable side-effect profile. This compound, with its novel mechanism of action targeting the GLP-1 pathway, has shown promise in early clinical trials, particularly in diazoxide-unresponsive patients.
The data presented in this guide underscores the need for continued research and development in the field of congenital hyperinsulinism. The upcoming Phase 3 trials for this compound will be critical in further defining its efficacy, safety, and ultimate role in the management of this challenging condition. For researchers and drug development professionals, the distinct mechanisms of these two agents highlight the potential for personalized medicine approaches in treating congenital hyperinsulinism, with the ultimate goal of improving outcomes for these vulnerable patients.
References
- 1. Eiger Announces Publication of Positive Phase 2 Results of Avexitide in Children with Congenital Hyperinsulinism and Initiation of Phase 3 Program [prnewswire.com]
- 2. congenitalhi.org [congenitalhi.org]
- 3. Eiger reports positive data from Phase II congenital hyperinsulinism trial [clinicaltrialsarena.com]
- 4. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zavolosotine and Octreotide Efficacy in the Management of Hyperinsulinism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Zavolosotine (CRN04777), an investigational selective somatostatin receptor type 5 (SSTR5) agonist, and octreotide, a well-established somatostatin analog with affinity for both SSTR2 and SSTR5. The primary focus of this comparison is on their potential and established efficacy in the context of congenital hyperinsulinism (HI), a rare condition characterized by excessive insulin secretion. It is important to note that the development of this compound has been suspended, a critical factor in the current comparative landscape.
Executive Summary
This compound, a novel, orally available small molecule, was designed to offer a targeted approach to treating congenital hyperinsulinism by selectively activating SSTR5. This selectivity was hypothesized to reduce insulin secretion with a potentially improved side-effect profile compared to less selective somatostatin analogs. Preclinical and Phase 1 clinical data for this compound demonstrated a dose-dependent suppression of insulin secretion, establishing a pharmacological proof-of-concept.
Octreotide, a synthetic octapeptide analog of somatostatin, has been a cornerstone in the management of various neuroendocrine disorders for decades and is used as a second-line treatment for diazoxide-unresponsive congenital hyperinsulinism. Its mechanism of action involves the inhibition of hormone secretion, including insulin, through its interaction with SSTR2 and, to a lesser extent, SSTR5. While effective for many patients, its broader receptor activity can lead to side effects such as the suppression of glucagon and growth hormone.
This guide will delve into the available data for both compounds, presenting a side-by-side comparison of their mechanisms of action, preclinical and clinical efficacy, and safety profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and octreotide. Due to the early stage of this compound's development, the depth of available data is limited compared to the extensive clinical history of octreotide.
Table 1: Receptor Binding and Potency
| Parameter | This compound (CRN04777) | Octreotide |
| Primary Target(s) | Somatostatin Receptor Type 5 (SSTR5) | Somatostatin Receptor Type 2 (SSTR2) and Type 5 (SSTR5) |
| EC50 (SSTR5) | < 1 nM (in cell-based assays) | Moderate affinity |
| EC50 (SSTR2) | Low to no activity | High affinity |
| Formulation | Oral, nonpeptide small molecule | Injectable (subcutaneous, intramuscular), peptide analog |
Table 2: Preclinical Efficacy in Hyperinsulinism Models
| Model | This compound (CRN04777) | Octreotide |
| Animal Model | Rat models of hyperinsulinism | Various animal models of hyperinsulinism and insulinoma |
| Effect on Insulin Secretion | Potent inhibition of insulin secretion and normalization of glucose levels.[1][2] In isolated human and rat pancreatic islets, selective SSTR5 agonists suppressed insulin secretion more effectively than selective SSTR2 agonists.[3] | Inhibition of insulin release.[4] |
| Effect on Glucagon Secretion | Minimal effects on glucagon secretion.[5] | Suppression of glucagon. |
| Effect on Glucose Levels | Raised plasma glucose in multiple studies of glycemic control in rats. | Raises blood glucose concentrations. |
Table 3: Clinical Efficacy and Safety Overview
| Parameter | This compound (CRN04777) | Octreotide (in Congenital Hyperinsulinism) |
| Development Status | Suspended. | Approved for various indications; second-line for congenital hyperinsulinism. |
| Phase of Development | Completed Phase 1. | Extensive post-marketing data. |
| Efficacy in Humans | Phase 1 in healthy volunteers showed dose-dependent suppression of insulin secretion. | Effective in maintaining blood glucose levels in diazoxide-unresponsive CHI patients. Success rate of 93% for therapy alone in one study. |
| Common Adverse Events | In Phase 1 (healthy volunteers): Well-tolerated at doses from 30 mg to 120 mg. All adverse events were mild to moderate. No serious adverse events reported. | Hepatobiliary injuries, gastrointestinal symptoms, transient hyperglycemia, and potential for growth suppression. |
Experimental Protocols
This compound: Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult volunteers.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Participants: Healthy adult volunteers.
-
Intervention:
-
SAD: Single oral doses of this compound or placebo.
-
MAD: Once daily oral doses of this compound (30 mg, 60 mg, or 120 mg) or placebo for 10 days.
-
-
Pharmacodynamic Assessments:
-
Intravenous Glucose Tolerance Test (IVGTT): To measure the effect of this compound on glucose-stimulated insulin secretion.
-
Sulfonylurea Challenge: A pharmacologic model to induce insulin secretion and assess the inhibitory effect of this compound.
-
Fasting Plasma Glucose and Insulin Levels: Measured daily during the MAD study.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Octreotide in Congenital Hyperinsulinism: Retrospective Cohort Study
Objective: To evaluate the efficacy and safety of octreotide in children with congenital hyperinsulinism.
Methodology:
-
Study Design: Retrospective analysis of patient cases from two large medical centers.
-
Participants: 122 patients with congenital hyperinsulinism who were unresponsive to diazoxide.
-
Intervention: Subcutaneous octreotide injections. The mean maximum dose was 13.1 ± 6.5 µg/kg/day.
-
Efficacy Assessment: Maintenance of blood glucose levels.
-
Safety Assessment: Monitoring and recording of adverse events, including hepatobiliary injuries, gastrointestinal symptoms, and hyperglycemia.
Signaling Pathways and Experimental Workflows
Signaling Pathway of SSTR Agonists in Pancreatic Beta-Cells
Experimental Workflow for Assessing Insulin Secretion Inhibition
Discussion and Conclusion
The development of this compound represented a targeted approach to the management of congenital hyperinsulinism, focusing on the selective agonism of SSTR5. Preclinical data suggested that this selectivity could lead to effective insulin suppression while potentially avoiding the glucagon suppression associated with broader-acting somatostatin analogs like octreotide. The Phase 1 data in healthy volunteers supported this with a demonstration of dose-dependent insulin inhibition and a favorable safety profile.
Octreotide, with its long history of clinical use, is an established second-line therapy for congenital hyperinsulinism. Its efficacy in controlling hypoglycemia is well-documented. However, its broader receptor profile, particularly its potent activity at SSTR2, contributes to known side effects, including the potential for growth hormone suppression and gastrointestinal disturbances.
A direct comparative efficacy trial between this compound and octreotide has not been conducted. Based on the available data, a theoretical advantage of this compound would have been its oral administration and its SSTR5 selectivity, potentially offering a more favorable safety profile. However, with the suspension of its development, octreotide remains a key therapeutic option for patients with diazoxide-unresponsive congenital hyperinsulinism. Future research into selective SSTR5 agonists may yet provide new therapeutic avenues for this challenging condition.
References
- 1. Crinetics Pharmaceuticals’ Oral SST5 Agonist CRN04777 Demonstrated Pharmacologic Proof-of-Concept with Strong Dose-dependent Suppression of Insulin Secretion in Phase 1 Single Ascending Dose Study - BioSpace [biospace.com]
- 2. crinetics.com [crinetics.com]
- 3. crinetics.com [crinetics.com]
- 4. Short- and long-term use of octreotide in the treatment of congenital hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAT-169 Selective Nonpeptide Somatostatin Subtype 5 (sst5) Agonists Suppress Glucose- and Sulfonylurea-Induced Insulin Secretion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of a Novel SSTR5 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the selectivity of a novel somatostatin receptor subtype 5 (SSTR5) antagonist. While the initial query concerned Zavolosotine, publicly available information identifies it as a suspended SSTR5 agonist[1][2]. Therefore, this guide will focus on the principles and methodologies for assessing the selectivity of SSTR5 antagonists, using data from publicly disclosed selective antagonists, herein referred to as Compound A (an azaspirodecanone derivative) and Compound B (SCO-240), as illustrative examples.[3][4][5]
The selective antagonism of SSTR5 is a promising therapeutic strategy for conditions such as type 2 diabetes and growth hormone-related disorders. Validating the selectivity of a drug candidate for SSTR5 over other somatostatin receptor subtypes (SSTR1-4) is crucial for minimizing off-target effects and ensuring a favorable safety profile.
Comparative Selectivity Profile
The selectivity of an SSTR5 antagonist is determined through a combination of binding affinity and functional assays. Below is a summary of the selectivity profiles for our example compounds.
Table 1: Comparative Binding Affinity of SSTR5 Antagonists
| Compound | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | SSTR5 IC50 (nM) |
| Compound A | >10,000 | >10,000 | >10,000 | >10,000 | 1.2 |
| Compound B | High | High | High | High | 2.0 |
| Data for Compound A is from Liu, W., et al. (2018). Data for Compound B is from publicly available information on SCO-240. |
Table 2: Comparative Functional Antagonist Activity
| Compound | SSTR1 Functional Inhibition | SSTR2 Functional Inhibition | SSTR3 Functional Inhibition | SSTR4 Functional Inhibition | SSTR5 Functional Inhibition (IC50) |
| Compound A | Inactive | Inactive | Inactive | Inactive | 1.1 nM |
| Compound B | Not reported | Not reported | Not reported | Not reported | Potent Antagonist |
| Data for Compound A is from Liu, W., et al. (2018). Compound B (SCO-240) has been demonstrated to act as a functional SSTR5 antagonist, stimulating growth hormone secretion. |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of SSTR5 antagonists.
1. Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the SSTR subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells individually expressing human SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.
-
Radioligand: [125I]-labeled somatostatin-14 ([125I]SST-14) or other suitable subtype-selective radioligands.
-
Procedure:
-
Prepare cell membrane fractions from each of the SSTR-expressing cell lines.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter-bound membranes using a gamma counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
2. cAMP Functional Assay
This assay determines the functional antagonist activity of the test compound by measuring its ability to counteract the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Lines: CHO-K1 cells expressing one of the human SSTR subtypes.
-
Procedure:
-
Culture the cells in a suitable medium.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known SSTR agonist (e.g., somatostatin-28) in the presence of forskolin (an adenylyl cyclase activator).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Determine the IC50 value of the test compound for its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Visualizing Pathways and Workflows
SSTR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the SSTR5 receptor, a G-protein coupled receptor (GPCR).
Caption: SSTR5 receptor signaling pathway.
Experimental Workflow for Selectivity Validation
This diagram outlines the general workflow for assessing the selectivity of a novel SSTR5 antagonist.
Caption: Workflow for SSTR5 antagonist selectivity validation.
This guide provides a foundational approach to validating the selectivity of a novel SSTR5 antagonist. For a comprehensive evaluation, further studies, including in vivo models and assessment of off-target effects on a broader panel of receptors and enzymes, are recommended.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCO-240 | SCOHIA PHARMA, Inc. [scohia.com]
- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different somatostatin receptor agonists
A Head-to-Head Comparison of Somatostatin Receptor Agonists
This guide provides a detailed, objective comparison of key somatostatin receptor agonists, including the endogenous ligand somatostatin and its synthetic analogs: octreotide, lanreotide, and pasireotide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on receptor binding affinity, functional activity, and clinical efficacy, supported by experimental data and detailed protocols.
Introduction to Somatostatin and its Analogs
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological functions by inhibiting the secretion of other hormones, such as growth hormone (GH), insulin, and glucagon.[1][2] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated somatostatin receptors 1 through 5 (SSTR1-SSTR5).[1] The therapeutic utility of native somatostatin is limited by its very short half-life of 1-3 minutes.[2] This led to the development of synthetic somatostatin analogs (SSAs) with greater stability and prolonged duration of action.
First-generation SSAs, such as octreotide and lanreotide, were designed to mimic the effects of somatostatin and show a high binding affinity primarily for SSTR2.[3] The second-generation SSA, pasireotide, was developed to have a broader binding profile, targeting multiple SSTR subtypes. This guide compares these agonists based on their pharmacological and clinical characteristics.
Somatostatin Receptor Signaling Pathway
Activation of somatostatin receptors by an agonist initiates a cascade of intracellular signaling events. SSTRs predominantly couple to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn modulates downstream cellular processes, including hormone secretion and cell proliferation.
Data Presentation: Quantitative Comparison
The performance of somatostatin agonists is primarily defined by their binding affinity for the different SSTR subtypes, their functional potency in eliciting a cellular response, and their efficacy in clinical settings.
Table 1: Receptor Binding Affinity (Ki in nM)
Binding affinity indicates how strongly an agonist binds to a receptor; a lower Ki value signifies a higher affinity. Pasireotide distinguishes itself with a broader profile, showing high affinity for SSTR1, SSTR3, and SSTR5, in addition to SSTR2. In contrast, octreotide and lanreotide are more selective for SSTR2.
| Agonist | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.30 | 0.20 | 0.56 | 1.50 | 0.29 |
| Octreotide | >1000 | 0.38 | 7.10 | >1000 | 6.30 |
| Lanreotide | >1000 | 0.80 | 10.7 | >1000 | 5.20 |
| Pasireotide (SOM230) | 9.30 | 1.00 | 1.50 | >1000 | 0.16 |
| Data synthesized from reference. Values represent the mean inhibitory constant (Ki) in nM. >1000 indicates negligible affinity. |
Table 2: In Vivo & Clinical Efficacy Comparison in Acromegaly
Clinical trials provide crucial data on the real-world efficacy of these agonists. In patients with acromegaly inadequately controlled by first-generation SSAs, pasireotide has demonstrated superior efficacy in achieving biochemical control (normalization of GH and IGF-1 levels).
| Parameter | Pasireotide LAR | Octreotide LAR / Lanreotide ATG | Study / Note |
| Biochemical Control (GH <2.5 µg/L & Normal IGF-1) | 15-31% | 0-19% | Data from PAOLA and C2305 studies. |
| IGF-1 Normalization | 25-39% | 0-24% | Data from PAOLA and C2305 studies. |
| Significant Tumor Volume Reduction (≥20-25%) | 11-81% | 1.5-77% | Wide range reflects differences between patient populations (treatment-naïve vs. inadequately controlled). |
| Data represents the percentage of patients achieving the endpoint in head-to-head clinical trials. LAR = Long-Acting Release; ATG = Autogel. |
A notable difference in the safety profile is the higher incidence of hyperglycemia-related adverse events with pasireotide compared to octreotide, which is attributed to its high affinity for SSTR5, a key regulator of insulin secretion.
Experimental Protocols & Workflows
The quantitative data presented above are derived from standardized in vitro and in vivo assays. The following sections detail the methodologies for two key experiments.
A. Radioligand Competition Binding Assay
This assay determines the binding affinity of a non-radiolabeled agonist (the "competitor") by measuring its ability to displace a known radiolabeled ligand from the target receptor.
-
Cell Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of a human somatostatin receptor.
-
Materials:
-
Radioligand: A high-affinity, radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor Ligands: Octreotide, lanreotide, and pasireotide at a range of concentrations.
-
Assay Buffer: Tris-HCl or HEPES buffer containing protease inhibitors and bovine serum albumin (BSA) to prevent degradation and non-specific binding.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with polyethyleneimine (PEI).
-
-
Incubation: A fixed amount of cell membrane preparation and a fixed concentration of the radioligand are incubated in the assay buffer with increasing concentrations of the competitor agonist. Incubation is typically performed for 60 minutes at 37°C to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on each filter is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of agonist that inhibits 50% of specific radioligand binding) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.
B. cAMP Accumulation Assay
This functional assay measures an agonist's ability to inhibit adenylyl cyclase activity, a key downstream effect of SSTR activation. The assay quantifies changes in intracellular cAMP levels.
-
Cell Preparation: Cells expressing the target SSTR (e.g., GH12C1 or HEK293 cells) are seeded in 96-well or 384-well plates and cultured overnight.
-
Agonist Treatment:
-
The culture medium is replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are co-treated with an adenylyl cyclase stimulator (e.g., Forskolin) and varying concentrations of the somatostatin agonist. Forskolin is used to induce a measurable baseline of cAMP production, which is then inhibited by the SSTR agonist.
-
The plate is incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.
-
-
Cell Lysis and Detection:
-
A lysis buffer containing detection reagents is added to each well.
-
Detection can be performed using various methods, such as:
-
Luminescence-based assays (e.g., cAMP-Glo™): These assays use a modified luciferase that is activated by cAMP. The light output is inversely proportional to the agonist's inhibitory effect.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay where native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
-
Data Analysis:
-
The signal (luminescence or HTRF ratio) is measured using a plate reader.
-
A dose-response curve is generated by plotting the signal against the logarithm of the agonist concentration.
-
The IC₅₀ or EC₅₀ value is calculated from the curve, representing the concentration of the agonist that produces 50% of the maximal inhibitory effect.
-
References
Zavolosotine: A Comparative Analysis of Somatostatin Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zavolosotine's (also known as CRN04777) cross-reactivity with the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). This compound is an orally active, nonpeptide agonist of the somatostatin receptor type 5 (SSTR5) that has been under investigation for the treatment of congenital hyperinsulinism.[1][2][3] Understanding its selectivity profile is crucial for predicting its therapeutic efficacy and potential off-target effects. This analysis is based on preclinical data reported for a closely related, highly selective nonpeptide SSTR5 agonist, CRN02481, from the same discovery program.[4]
Cross-Reactivity Profile of this compound Analog (CRN02481)
The functional activity of the this compound analog, CRN02481, was assessed across all five human somatostatin receptor subtypes. The data, summarized in the table below, demonstrates a high degree of selectivity for SSTR5.
| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. SSTR5 |
| SSTR1 | >1000 | >2700-fold |
| SSTR2 | 460 | 1200-fold |
| SSTR3 | 38 | 100-fold |
| SSTR4 | 5.6 | 15-fold |
| SSTR5 | 0.37 | - |
| Data from a study on the selective nonpeptide somatostatin receptor 5 agonist CRN02481, an analog of this compound.[4] |
This significant selectivity for SSTR5 over other subtypes, particularly the more than 1200-fold lower activity at SSTR2, is a key characteristic. Activation of SSTR2 is associated with the regulation of growth hormone, insulin, and glucagon secretion. The high selectivity of this compound for SSTR5 is intended to specifically target the potent insulin secretion suppression mediated by this receptor subtype while minimizing side effects associated with the activation of other SSTRs.
Experimental Methodologies
The following sections detail the typical experimental protocols used to determine the binding affinity and functional activity of compounds like this compound at somatostatin receptors.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express one of the five human somatostatin receptor subtypes (SSTR1-SSTR5), are cultured and harvested.
-
The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
-
Binding Reaction:
-
The prepared cell membranes are incubated in a reaction buffer containing a specific concentration of a radiolabeled somatostatin analog (e.g., 125I-labeled somatostatin-14).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
-
Separation and Detection:
-
The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Assay (for determining functional activity, EC50)
This assay measures the biological response of a cell upon activation of the receptor by a test compound. For G-protein coupled receptors like SSTRs, a common method is to measure changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture:
-
CHO-K1 cells stably expressing one of the human SSTR subtypes are seeded in multi-well plates and cultured.
-
-
cAMP Stimulation and Compound Treatment:
-
The cells are treated with a substance that stimulates the production of cAMP, such as forskolin.
-
Concurrently, the cells are treated with varying concentrations of the test compound (this compound).
-
-
Measurement of cAMP Levels:
-
After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
-
Data Analysis:
-
The results are plotted as a dose-response curve, showing the percentage of inhibition of cAMP production at each concentration of the test compound.
-
The EC50 value, which is the concentration of the compound that produces 50% of the maximal inhibitory effect, is then calculated from this curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for somatostatin receptors and a typical experimental workflow for assessing receptor binding.
References
Benchmarking Zavolosotine Against Existing Hyperinsulinism Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zavolosotine and existing therapies for congenital hyperinsulinism (HI). It summarizes quantitative data, details experimental protocols, and visualizes key pathways to support informed research and development decisions.
Congenital hyperinsulinism is a rare genetic disorder characterized by the excessive and unregulated secretion of insulin from pancreatic β-cells, leading to persistent and often severe hypoglycemia.[1][2][3] Prompt diagnosis and effective management are critical to prevent irreversible neurological damage caused by recurrent hypoglycemic episodes.[1][2] The current therapeutic landscape for HI includes medical management with drugs like diazoxide, somatostatin analogues (octreotide and lanreotide), mTOR inhibitors (sirolimus), and glucagon, as well as surgical intervention through pancreatectomy for medically unresponsive cases. This guide provides a comparative analysis of these existing therapies alongside the investigational drug this compound.
A Newcomer on the Horizon: this compound
This compound (also known as CRN-04777) is an investigational, orally active, small molecule agonist of the somatostatin receptor type 5 (SST5). By targeting SST5, this compound aims to inhibit insulin secretion from pancreatic β-cells, thereby addressing the root cause of hyperinsulinism. It is important to note that the global research and development status of this compound is currently listed as suspended.
Mechanism of Action: A Comparative Overview
The primary goal of medical therapy in hyperinsulinism is to suppress insulin secretion or counteract its effects. This compound and existing therapies achieve this through distinct molecular mechanisms.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and current medical therapies for hyperinsulinism.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the available quantitative data on the efficacy and safety of this compound and existing hyperinsulinism therapies.
Table 1: Comparison of Therapeutic Mechanisms and Efficacy
| Therapy | Mechanism of Action | Reported Efficacy |
| This compound | Orally active somatostatin receptor type 5 (SST5) agonist; inhibits insulin and glucagon secretion. | Preclinical data in rat models show inhibition of insulin secretion and an increase in blood glucagon levels. Clinical trial data is not yet available. |
| Diazoxide | K-ATP channel opener, leading to β-cell hyperpolarization and inhibition of insulin release. | Response rates vary widely in clinical studies, with a pooled estimate of 71%. |
| Octreotide | Somatostatin analogue that inhibits the release of insulin, glucagon, and growth hormone. | Effective in many diazoxide-unresponsive patients. |
| Lanreotide | Long-acting somatostatin analogue with a similar mechanism to octreotide. | Can improve glycemic control and reduce hypoglycemic episodes in some patients. |
| Sirolimus | mTOR inhibitor that may reduce β-cell proliferation and insulin production. | Variable response reported, with some success in medically refractory cases. |
| Glucagon | Hormone that increases blood glucose by stimulating hepatic glycogenolysis and gluconeogenesis. | Used for emergent rescue from hypoglycemia and in some cases as a continuous infusion. |
| Pancreatectomy | Surgical removal of a portion (near-total) or all of the pancreas. | For focal HI, surgery is often curative (97% of cases). For diffuse disease, it is not curative but can help manage hypoglycemia. |
Table 2: Comparison of Safety and Adverse Effects
| Therapy | Common Adverse Effects | Serious Adverse Effects |
| This compound | Data from clinical trials are not available. | Data from clinical trials are not available. |
| Diazoxide | Hypertrichosis (45%), fluid retention (20%), gastrointestinal issues (13%), edema (11%), neutropenia (9%). | Pulmonary hypertension (2%), thrombocytopenia (2%). |
| Octreotide | Abdominal discomfort, nausea, vomiting, injection site pain. Can suppress growth hormone. | Necrotizing enterocolitis (in neonates), cholelithiasis, hyperglycemia. |
| Lanreotide | Diarrhea, abdominal pain, nausea, injection site reactions, potential for gallstone formation with long-term use. | Similar to octreotide. |
| Sirolimus | Stomatitis, elevated triglycerides, anemia, gut dysmotility. | Sepsis, increased susceptibility to infections. |
| Glucagon | Nausea, vomiting. | Rebound hypoglycemia at high doses. Necrolytic migratory erythema (rare). |
| Pancreatectomy | Post-operative pain, infection, bleeding. | Diabetes mellitus (common with near-total pancreatectomy), pancreatic exocrine insufficiency, bowel injury, bile duct stricture. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. While specific protocols for this compound are limited due to its developmental stage, general experimental approaches for evaluating hyperinsulinism therapies are outlined below.
General Experimental Workflow for Preclinical and Clinical Evaluation
Key Experiments:
-
Insulin Secretion Assays: In vitro studies using isolated pancreatic islets or β-cell lines are essential to directly measure the effect of a compound on insulin secretion in response to various secretagogues (e.g., glucose, potassium chloride).
-
Electrophysiological Studies: Patch-clamp techniques can be employed to investigate the effects of a drug on ion channel activity in β-cells, such as the K-ATP channels targeted by diazoxide.
-
Animal Models of Hyperinsulinism: Genetically modified animal models, such as mice with mutations in the ABCC8 or KCNJ11 genes (which encode the subunits of the K-ATP channel), are invaluable for in vivo efficacy and safety studies.
-
Clinical Trials in Patients with HI:
-
Phase 1 trials in healthy volunteers and subsequently in patients focus on safety, tolerability, and pharmacokinetics.
-
Phase 2 trials evaluate the efficacy of the drug in a small group of patients, often measuring endpoints such as the glucose infusion rate required to maintain euglycemia, frequency of hypoglycemic events, and fasting tolerance.
-
Phase 3 trials are larger, often randomized and placebo-controlled, designed to confirm efficacy and monitor for adverse effects in a broader patient population. For instance, a recent Phase 3 trial of dasiglucagon (a glucagon analog) in infants with CHI used the mean intravenous glucose infusion rate in the last 12 hours of the study period as the primary outcome.
-
Emerging Therapies and Future Directions
Beyond this compound, the pipeline for congenital hyperinsulinism treatments includes other novel approaches:
-
RZ358: A monoclonal antibody that binds to the insulin receptor, counteracting its excessive activation. It is currently in Phase 3 clinical trials.
-
Dasiglucagon: A glucagon analog that has shown promise in reducing the need for intravenous glucose to maintain euglycemia in infants with CHI.
-
GLP-1 Receptor Antagonists (e.g., Exendin-(9-39)): These agents have been shown to inhibit insulin secretion and are being investigated as a potential therapeutic target.
Conclusion
The management of congenital hyperinsulinism remains a significant clinical challenge, with a clear need for safer and more effective therapies. While diazoxide remains the first-line treatment, its efficacy is variable, and it is associated with notable side effects. Somatostatin analogues and sirolimus offer alternatives for diazoxide-unresponsive patients, but they also have limitations and potential toxicities. Surgical intervention is often curative for focal disease but carries the risk of long-term complications, including diabetes, for diffuse disease.
This compound, with its targeted mechanism as an SST5 agonist, represents a novel approach to the medical management of hyperinsulinism. However, with its development currently suspended, the clinical utility of this agent remains to be determined. The ongoing development of other novel therapies, such as RZ358 and dasiglucagon, provides hope for a future with more personalized and effective treatment options for individuals with congenital hyperinsulinism. This guide serves as a foundational resource for benchmarking these and other emerging therapies against the current standard of care.
References
In vivo validation of Zavolosotine's mechanism of action
Following a comprehensive search of publicly available scientific literature, clinical trial databases, and other online resources, no information has been found on a compound named Zavolosotine . This includes a lack of data regarding its mechanism of action, any in vivo validation studies, or associated signaling pathways.
Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound.
This absence of information suggests that "this compound" may be:
-
An internal codename for a compound in a very early stage of development that has not yet been publicly disclosed.
-
A misspelling of a different compound.
-
A compound that is no longer under development, with no publicly archived data.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and development status. If "this compound" is an alternative or internal name for a known investigational drug, providing the correct nomenclature may allow for a successful retrieval of the requested information. Without a valid and publicly recognized compound name, the creation of the requested scientific guide is not feasible.
Statistical Analysis Plan: A Comparative Study of Zavolosotine for Congenital Hyperinsulinism
For Researchers, Scientists, and Drug Development Professionals
This document outlines a comprehensive statistical analysis plan (SAP) for a hypothetical Phase III, randomized, double-blind, active-controlled, parallel-group study comparing the efficacy and safety of Zavolosotine against Diazoxide in patients with congenital hyperinsulinism (CHI). This guide is intended to provide a robust framework for the statistical evaluation of this compound, ensuring the integrity and validity of the study's findings.
Study Objectives and Endpoints
The primary objective of this study is to assess whether this compound is superior to Diazoxide in achieving normoglycemia in patients with CHI. Secondary objectives include evaluating the safety and tolerability of this compound, its effect on key metabolic parameters, and health-related quality of life.
Table 1: Study Endpoints
| Endpoint Type | Endpoint | Definition |
| Primary Efficacy | Proportion of patients achieving normoglycemia | Proportion of patients with a fasting plasma glucose concentration ≥ 70 mg/dL after 24 weeks of treatment. |
| Secondary Efficacy | Change from baseline in fasting plasma glucose | Mean change in fasting plasma glucose concentration from baseline to Week 24. |
| Frequency of hypoglycemic events | Number of hypoglycemic events (plasma glucose < 60 mg/dL) per patient over the 24-week treatment period. | |
| Change from baseline in insulin secretion rate | Mean change in C-peptide levels from baseline to Week 24 as a surrogate for insulin secretion. | |
| Safety | Incidence of Treatment-Emergent Adverse Events (TEAEs) | Proportion of patients experiencing at least one TEAE during the study. |
| Incidence of Serious Adverse Events (SAEs) | Proportion of patients experiencing at least one SAE during the study. | |
| Changes in vital signs, ECG parameters, and laboratory values | Clinically significant changes from baseline in safety monitoring parameters. |
Experimental Protocol
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study. Eligible patients will be randomized in a 1:1 ratio to receive either this compound or Diazoxide for 24 weeks.
Patient Population: Patients aged 2 to 17 years with a confirmed diagnosis of CHI who have demonstrated an inadequate response to or intolerance of at least one prior therapy.
Treatment:
-
Investigational Arm: this compound, administered orally at a starting dose to be titrated based on glycemic response.
-
Active Control Arm: Diazoxide, administered orally at a standard therapeutic dose, with titration as per standard of care.
Data Collection: Efficacy and safety data will be collected at baseline, and at Weeks 2, 4, 8, 12, 16, 20, and 24.
Statistical Analysis Methods
Analysis Populations:
-
Intention-to-Treat (ITT) Population: All randomized patients who receive at least one dose of the study drug. This will be the primary population for efficacy analyses.
-
Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol deviations. This will be used for sensitivity analyses of the primary endpoint.
-
Safety Population: All patients who receive at least one dose of the study drug. This will be the primary population for all safety analyses.
Primary Endpoint Analysis: The proportion of patients achieving normoglycemia at Week 24 will be compared between the this compound and Diazoxide groups using a chi-squared test. A logistic regression model will be used to adjust for baseline covariates such as age and baseline fasting plasma glucose.
Secondary Endpoint Analysis:
-
Continuous secondary endpoints (e.g., change from baseline in fasting plasma glucose) will be analyzed using an Analysis of Covariance (ANCOVA) model, with treatment group as a factor and the baseline value as a covariate.
-
Count data (e.g., frequency of hypoglycemic events) will be analyzed using a Poisson regression model or a negative binomial regression model if overdispersion is present.
Handling of Missing Data: Multiple imputation will be the primary method for handling missing data for the primary efficacy endpoint. Sensitivity analyses will be conducted using different assumptions about the missing data mechanism.
Interim Analysis: One interim analysis is planned when approximately 50% of the patients have completed the 24-week treatment period. This analysis will be performed by an independent Data Monitoring Committee (DMC) to assess for overwhelming efficacy or safety concerns.
Data Presentation
All quantitative data will be summarized in structured tables for clear and concise comparison between the treatment groups.
Table 2: Baseline Demographics and Clinical Characteristics (ITT Population)
| Characteristic | This compound (N=XX) | Diazoxide (N=XX) | Total (N=XX) |
| Age (years), mean (SD) | |||
| Gender, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| White | |||
| Black or African American | |||
| Asian | |||
| Other | |||
| Baseline Fasting Plasma Glucose (mg/dL), mean (SD) | |||
| Baseline C-peptide (ng/mL), mean (SD) |
Table 3: Analysis of Primary Efficacy Endpoint at Week 24 (ITT Population)
| Outcome | This compound (N=XX) | Diazoxide (N=XX) | Odds Ratio (95% CI) | p-value |
| Patients Achieving Normoglycemia, n (%) |
Table 4: Summary of Key Safety Findings (Safety Population)
| Adverse Event Category | This compound (N=XX) n (%) | Diazoxide (N=XX) n (%) |
| Any Treatment-Emergent AE | ||
| Any Serious AE | ||
| AEs Leading to Discontinuation | ||
| Most Common AEs (>5% in either group) | ||
| Nausea | ||
| Vomiting | ||
| Hyperglycemia |
Visualizations
Signaling Pathway of this compound
This compound is an agonist for the somatostatin receptor type 5 (SSTR5).[1] Its mechanism involves the inhibition of insulin secretion.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the workflow of the proposed clinical trial.
Caption: Clinical trial experimental workflow.
Statistical Analysis Flowchart
The logical flow of the statistical analysis is depicted below.
Caption: Flow of the statistical analysis plan.
References
Safety Operating Guide
Proper Disposal of Zavolosotine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Zavolosotine must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a somatostatin receptor agonist with the chemical formula C20H18F5N5O and CAS number 2604416-66-0, this compound requires disposal as hazardous chemical waste.[1][2] This guide provides essential, step-by-step instructions for its proper disposal.
Pre-Disposal and Handling
Before beginning the disposal process, it is crucial to consult your institution's specific hazardous waste management guidelines, as regulations can vary. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a designated satellite accumulation area (SAA) within the laboratory.[3] This area must be clearly marked and used exclusively for hazardous waste.
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap for collecting this compound waste. The container material should not react with the chemical.[3][4]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include the full chemical name ("this compound"), the CAS number (2604416-66-0), and an indication of the associated hazards (e.g., "Toxic"). Do not use abbreviations or chemical formulas.
-
Segregation: Store the this compound waste container separately from incompatible materials. Specifically, keep it away from acids and bases.
-
Waste Accumulation: Keep the waste container securely capped at all times, except when adding waste. Once the container is full, or if it has been in the SAA for up to one year, it must be prepared for removal.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal service to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Empty Containers: Any containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.
Disposal of Contaminated Materials
Any materials, such as gloves, paper towels, or glassware, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, labeled container for solid hazardous waste.
Regulatory Compliance
The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA). The Management Standards for Hazardous Waste Pharmaceuticals Final Rule prohibits the sewering of hazardous waste pharmaceuticals. All laboratories must comply with these federal regulations, as well as any additional state and local requirements.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Zavolosotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Zavolosotine, an investigational, orally active, and potent small molecule agonist of the somatostatin receptor type 5 (SST5). Given its status as a potent compound, stringent adherence to safety protocols is mandatory to mitigate occupational exposure and ensure a safe laboratory environment.
Hazard Communication
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its pharmacological profile as a potent somatostatin receptor agonist necessitates handling it as a hazardous compound. All personnel must be trained on the potential risks and safe handling procedures for potent pharmaceutical ingredients.
Chemical Information:
| Identifier | Value |
|---|---|
| IUPAC Name | 4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(1S)-2,2,2-trifluoro-1-methylethyl]pyridine-3-carboxamide |
| Molecular Formula | C₂₀H₁₈F₅N₅O |
| Molecular Weight | 439.38 g/mol |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure through inhalation, ingestion, or skin contact. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for |
| Eye and Face Protection | Safety glasses with side shields | All handling procedures |
| Chemical splash goggles | When handling solutions | |
| Face shield | When there is a risk of splashes or aerosol generation | |
| Skin Protection | Disposable nitrile gloves (double-gloving recommended) | All handling procedures |
| Lab coat (fully buttoned) | All handling procedures | |
| Chemical-resistant apron | When handling larger quantities or solutions | |
| Disposable sleeve covers | When working in a containment enclosure | |
| Respiratory Protection | N95 or higher-rated respirator | When handling powders outside of a containment system |
| Powered Air-Purifying Respirator (PAPR) | For high-energy operations (e.g., sonication, homogenization) |
A logical workflow for the selection of appropriate PPE is outlined in the diagram below.
Caption: PPE selection workflow for handling this compound.
Operational Plan
3.1. Engineering Controls
-
Primary Containment: All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box.
-
Ventilation: Ensure adequate ventilation in all areas where this compound is handled or stored.
3.2. Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Weighing of powdered this compound should be done within a containment enclosure. Use dedicated, labeled equipment.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to minimize dust generation.
-
Decontamination: After each procedure, decontaminate all surfaces and equipment. A suitable decontamination solution should be validated for effectiveness.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous waste.
4.1. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, absorbent liners) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
4.2. Disposal Procedure
-
All waste containers must be clearly labeled with "Hazardous Waste" and the name "this compound".
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's and local regulations for the final disposal of chemical hazardous waste. Do not dispose of this compound down the drain or in regular trash.
The following flowchart illustrates the disposal process for materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
